4-bromo-5-nitrothiophene-2-carboxylic acid chemical structure and IUPAC name.
This technical guide details the chemical structure, synthesis, reactivity, and applications of 4-bromo-5-nitrothiophene-2-carboxylic acid , a specialized heterocyclic building block used in the development of pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical structure, synthesis, reactivity, and applications of 4-bromo-5-nitrothiophene-2-carboxylic acid , a specialized heterocyclic building block used in the development of pharmaceuticals and agrochemicals.
Core Identity & Strategic Utility in Drug Discovery
Executive Summary
4-Bromo-5-nitrothiophene-2-carboxylic acid (CAS: 864075-31-0 ) is a trisubstituted thiophene scaffold characterized by a unique "push-pull" electronic structure. The presence of an electron-withdrawing nitro group at C5 and a carboxylic acid at C2 creates a highly activated system, while the bromine atom at C4 provides an orthogonal handle for transition-metal-catalyzed cross-coupling. This compound serves as a critical intermediate in the synthesis of GLP-1 agonists , kinase inhibitors , and fused bicyclic heteroaromatics (e.g., thieno[2,3-d]imidazoles).[1]
Chemical Identity & Physical Properties[2][3][4][5]
Property
Data
IUPAC Name
4-Bromo-5-nitrothiophene-2-carboxylic acid
CAS Number
864075-31-0
Molecular Formula
Molecular Weight
252.04 g/mol
SMILES
OC(=O)c1sc(c(Br)c1)=O
Appearance
Pale yellow to yellow crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Calc.)
~2.5 (Acidic due to electron-withdrawing nitro group)
Structural Analysis & Electronic Effects
The thiophene ring in this molecule is heavily deactivated by two strong electron-withdrawing groups (EWGs): the nitro group (
) and the carboxyl group ().
C2 Position (Carboxyl): Acts as the anchor for solubility and further derivatization (amide coupling, esterification).[1]
C4 Position (Bromine): Located in the
-position. Despite the electron-deficient ring, the C-Br bond remains reactive toward oxidative addition with palladium(0), enabling Suzuki-Miyaura or Buchwald-Hartwig couplings.
C5 Position (Nitro): The
-position nitro group is highly activated. In many derivatives, this position is susceptible to Nucleophilic Aromatic Substitution () , where the nitro group can act as a leaving group upon attack by strong nucleophiles (e.g., thiolates, amines), or the nitro group can be reduced to an amine to form fused ring systems.[1]
Synthesis & Production Protocols
The most robust synthetic route avoids direct nitration of the carboxylic acid, which can lead to decarboxylation or difficult purification. Instead, the nitration of the methyl ester followed by hydrolysis is the industry-standard protocol.
Route 1: Nitration of Methyl 4-bromothiophene-2-carboxylate
This pathway ensures regioselectivity and high yields.
Step 1: Esterification
4-Bromothiophene-2-carboxylic acid is converted to its methyl ester using methanol and catalytic sulfuric acid (Fischer esterification) or thionyl chloride/methanol.
Step 2: Electrophilic Aromatic Nitration
The methyl ester is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. The directing effects of the sulfur atom and the existing substituents direct the nitro group to the vacant C5 (
) position.
Step 3: Hydrolysis
The resulting methyl 4-bromo-5-nitrothiophene-2-carboxylate is hydrolyzed using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a THF/Water system to yield the free acid.
Visualization: Synthetic Pathway
Caption: Step-wise synthesis via the methyl ester intermediate to avoid decarboxylation.
Detailed Experimental Protocol
Target: Synthesis of Methyl 4-bromo-5-nitrothiophene-2-carboxylate (Precursor to the Acid).
Source adapted from US Patent 7,109,354 B2.[1]
Preparation: Dissolve methyl 4-bromothiophene-2-carboxylate (3.0 g, 13.6 mmol) in concentrated
(10 mL) in a round-bottom flask.
Cooling: Cool the solution to between -10°C and -5°C using an ice/salt bath.
Nitration: Prepare a nitrating mixture of
(2 mL) and concentrated (6 mL).[2][3] Add this mixture dropwise to the thiophene solution, maintaining the temperature below -5°C.
Reaction: Stir the mixture at -5°C to -10°C for 30–60 minutes. Monitor by TLC or HPLC for consumption of starting material.
Quench: Pour the reaction mixture carefully onto crushed ice (approx. 50 g).
Isolation: Extract the aqueous mixture with ethyl acetate (
mL). Wash the combined organic layers with saturated (to remove acid traces) and brine.
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) to yield the nitro-ester as a yellow solid.
Hydrolysis (Final Step): Dissolve the ester in THF/Water (1:1), add LiOH (2.0 eq), and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2 to precipitate the title compound.
Reactivity & Applications Map
The versatility of 4-bromo-5-nitrothiophene-2-carboxylic acid lies in its ability to undergo orthogonal functionalization.
Suzuki-Miyaura Coupling (C4): The C-Br bond reacts with aryl boronic acids. This is often performed before nitro reduction to avoid catalyst poisoning by the amine.
Nitro Reduction (C5): Reduction (Fe/AcOH or
) yields the amino-thiophene, which is unstable and typically cyclized immediately to form thieno[2,3-d]imidazoles or thieno[3,2-b]pyridines .[1]
Decarboxylative Nitration: In some aggressive conditions, the carboxylic acid can be replaced by a nitro group, though this is usually an off-target side reaction to be avoided.[1]
Visualization: Reactivity Logic
Caption: Orthogonal reactivity profile allowing sequential modification at C2, C4, and C5.
Rudolph, M. J., et al. (2006).[1] United States Patent No.[1] 7,109,354 B2: Thiophene-based inhibitors of Factor VIIa. Washington, DC: U.S. Patent and Trademark Office.[1]
BenchChem. 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. Retrieved from [1]
PubChem. Compound Summary: 4-Bromo-5-nitrothiophene-2-carboxylic acid.[6][7] National Library of Medicine. Retrieved from [1]
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 864075-31-0
Molecular Formula: C₅H₂BrNO₄S
Molecular Weight: 252.04 g/mol
Executive Summary
4-Bromo-5-nitrothiophene-2-carboxylic acid is a highly functionalized heterocyclic building block characterized by a dense array of reactive handles on a thiophene core. Its structural uniqueness lies in the contiguous placement of a carboxylic acid (C2), a bromine atom (C4), and a nitro group (C5). This "ortho-like" arrangement of the nitro and bromo substituents creates a highly activated electrophilic center at C4, enabling facile Nucleophilic Aromatic Substitution (SNAr) reactions, while the carboxylic acid offers a handle for amide coupling or esterification.
This guide details the physicochemical profile, synthetic pathways, and strategic utility of this compound in the design of kinase inhibitors, antibacterials, and advanced material scaffolds.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Property
Data
IUPAC Name
4-Bromo-5-nitrothiophene-2-carboxylic acid
CAS Number
864075-31-0
Molecular Formula
C₅H₂BrNO₄S
Exact Mass
250.8871 Da
Appearance
Pale yellow to tan crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acidic pH)
pKa (Calc.)
~3.0 (COOH), modulated by electron-withdrawing NO₂/Br
Melting Point
>150 °C (Decomposition often observed prior to melting)
Synthetic Pathways & Mechanistic Insight[10]
Retrosynthetic Logic
The synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid is governed by the directing effects of the thiophene ring substituents.
Thiophene Ring: Inherently electron-rich, prone to electrophilic aromatic substitution (EAS) at
-positions (C2, C5).
Carboxylic Acid (C2): A meta-director (relative to itself) but deactivating.
Bromine (C4): An ortho/para-director (relative to itself) and weakly deactivating.
The Optimal Route: Nitration of 4-bromothiophene-2-carboxylic acid .
Direct nitration of the 4-bromo precursor directs the incoming nitro group to the C5 position. This regioselectivity is driven by:
Electronic Activation: The C5 position is
to the sulfur (activating) and ortho to the bromine (directing).
Sterics: C3 is sterically crowded by the adjacent carboxylic acid and bromine, and electronically less favored (
-position).
Synthetic Workflow Diagram (Graphviz)
Caption: Regioselective synthesis via nitration of the 4-bromo precursor. The C5 position is electronically favored for electrophilic attack.
Experimental Protocol
Protocol: Nitration of 4-Bromothiophene-2-carboxylic Acid
Note: This protocol is adapted from standard nitration procedures for deactivated thiophenes. Always perform in a fume hood.
Preparation: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 4-bromothiophene-2-carboxylic acid (10 mmol) in concentrated H₂SO₄ (10 mL). Cool the solution to 0–5 °C using an ice-salt bath.
Addition: Dropwise add fuming HNO₃ (15 mmol) over 20 minutes, maintaining the internal temperature below 10 °C. Caution: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature gradually and stir for 3 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9) or LC-MS.
Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product should precipitate as a solid.
Isolation: Filter the precipitate using a Buchner funnel. Wash the filter cake copiously with cold water to remove residual acid until the filtrate pH is neutral.
Purification: Recrystallize from ethanol/water or dry under vacuum to afford the target compound.
Yield Expectation: 75–85%.
Applications in Drug Discovery[1]
The trisubstituted thiophene core serves as a versatile scaffold. The C4-Bromo and C5-Nitro groups function as orthogonal reactive handles.
Reactivity Profile
SNAr (Nucleophilic Aromatic Substitution): The C5-Nitro group strongly withdraws electrons, activating the C4-Bromine toward nucleophilic displacement. Amines, thiols, and alkoxides can displace the bromide to form 4-substituted-5-nitrothiophenes.
Suzuki-Miyaura Coupling: The C4-Bromine remains a viable handle for Palladium-catalyzed cross-coupling, provided the catalyst system tolerates the nitro group and free acid (or ester).
Nitro Reduction: The C5-Nitro group can be reduced to an amine (using Fe/AcOH, SnCl₂, or catalytic hydrogenation), unlocking the synthesis of fused bicyclic systems (e.g., thienopyrimidines).
Strategic Scaffold Utility Diagram (Graphviz)
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Br, NO₂, and COOH groups.
Safety & Handling (MSDS Summary)
Hazards: Skin irritant (H315), Serious eye irritation (H319), Specific target organ toxicity (H335).
Precautions: Wear nitrile gloves, safety goggles, and lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]
Spectroscopic data (NMR, IR, Mass Spec) for 4-bromo-5-nitrothiophene-2-carboxylic acid.
This guide details the spectroscopic characterization of 4-bromo-5-nitrothiophene-2-carboxylic acid , a critical scaffold in the synthesis of antitubercular agents, kinase inhibitors, and fused heterocyclic pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic characterization of 4-bromo-5-nitrothiophene-2-carboxylic acid , a critical scaffold in the synthesis of antitubercular agents, kinase inhibitors, and fused heterocyclic pharmaceuticals.[1][2]
[1][2]
Introduction & Structural Significance
Compound Name: 4-Bromo-5-nitrothiophene-2-carboxylic acid
CAS Number: 864075-31-0
Molecular Formula:
This thiophene derivative is characterized by a "crowded" substitution pattern.[1][2][3] The presence of three distinct functional groups—a carboxylic acid (C2), a bromine atom (C4), and a nitro group (C5)—creates a unique electronic environment.[1][2][4] Spectroscopic analysis must account for the push-pull electronic effects between the electron-withdrawing nitro/carboxyl groups and the polarizable bromine.[2]
Structural Logic & Regiochemistry
The compound is typically synthesized via the nitration of 4-bromothiophene-2-carboxylic acid (or its methyl ester).[1][2] Understanding this pathway is essential for interpreting the spectra, as the regioselectivity dictates that the only remaining aromatic proton is located at the C3 position .[1][2][4]
Figure 1: Synthesis pathway illustrating the regiochemical origin of the C4-Br and C5-NO2 substitution pattern.[1][2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][4][7][8][9]
Proton NMR (
H NMR)
The proton spectrum is deceptively simple, featuring only two signals.[1][2][4] However, the chemical shift of the aromatic proton is diagnostic of the oxidation state and substitution pattern.[1][2][4]
Solvent: DMSO-d
(Recommended due to solubility and lack of exchange with COOH protons).[1][2]
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Mechanistic Insight
13.5 – 14.2
Broad Singlet
1H
-COOH
Highly deshielded acidic proton.[1][2] Signal may broaden or disappear if trace water is present or if DO exchange is performed.[2][4][7]
7.95 – 8.15
Singlet
1H
H-3
The sole aromatic proton.[2] It is deshielded by the adjacent C2-carboxyl group (anisotropy) and the inductive effect of the C4-Bromine.[1][2] The C5-Nitro group exerts a long-range deshielding effect.[1][2]
Expert Note: In the precursor (4-bromothiophene-2-carboxylic acid), the H3 signal typically appears around 7.6–7.7 ppm.[1][2] The introduction of the strong electron-withdrawing nitro group at C5 shifts the H3 signal downfield by approximately +0.3 to +0.4 ppm.[1][2]
Carbon-13 NMR (
C NMR)
The
C spectrum will display 5 distinct carbon environments. Due to the lack of protons on 4 out of 5 carbons, long relaxation times (d1) are required for quantitative integration.[1][2][4]
Often obscured in the fingerprint region but distinct in this range.[2]
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: To prevent aggregation and ensure sharp peaks for the acidic proton.[1][2][4]
Solvent Choice: Use DMSO-d
(99.8% D).[1][2] CDCl is not recommended due to poor solubility of the nitro-acid.[1][2]
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
Filtration: If the solution is cloudy (common with thiophene acids), filter through a glass wool plug directly into the NMR tube to remove paramagnetic particulates.[1][2][4]
Acquisition: For
C, set the relaxation delay (d1) to at least 2.0 seconds to allow the quaternary carbons (C-Br, C-NO) to relax.
Protocol B: Purity Assessment via HPLC-UV
Objective: Validate synthesis success before spectroscopic analysis.[1][2]
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1][2][4]
Detection: 254 nm (Thiophene absorption) and 300 nm (Nitro-conjugation band).[1][2]
Expectation: The target compound is more polar than the 4-bromo precursor but less polar than the non-brominated analog.[1][2] It typically elutes as a single sharp peak.[1][2]
References
Synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid methyl ester
Patent: WO2003099805A1.[1][2] "Thiophene derivatives as inhibitors of PTP-1B."
Context: Describes the nitration of 4-bromothiophene-2-carboxylic acid methyl ester using fuming nitric acid/sulfuric acid.
A Technical Guide to the Role of Electron-Withdrawing Groups on Thiophene Derivatives
This guide provides an in-depth analysis of the profound influence of electron-withdrawing groups (EWGs) on the chemical and physical properties of thiophene derivatives. Intended for researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the profound influence of electron-withdrawing groups (EWGs) on the chemical and physical properties of thiophene derivatives. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental principles governing these effects and explores their practical applications.
Introduction: The Thiophene Core
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of a wide array of functional organic molecules.[1][2] Its unique electronic structure, characterized by a lone pair of electrons on the sulfur atom participating in the aromatic sextet, renders it more electron-rich and reactive towards electrophiles than benzene.[3] This inherent reactivity, combined with the thiophene ring's ability to act as a bio-isosteric replacement for the phenyl group, has cemented its status as a "privileged scaffold" in medicinal chemistry.[2] Furthermore, the propensity of thiophene to form conjugated polymeric structures has made it a key component in the field of organic electronics.[4]
The true versatility of thiophene, however, is unlocked through the strategic placement of functional groups on the thiophene ring. Among these, electron-withdrawing groups (EWGs) play a pivotal role in modulating the electronic properties, reactivity, and ultimately, the function of thiophene derivatives.[1][5]
The Impact of Electron-Withdrawing Groups on the Electronic Structure of Thiophene
Electron-withdrawing groups, by definition, reduce the electron density of an organic structure.[6] When attached to a thiophene ring, EWGs exert their influence through a combination of inductive and resonance effects, leading to significant and predictable alterations in the molecule's electronic landscape.
Perturbation of Frontier Molecular Orbitals
The introduction of an EWG has a profound effect on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Strong electron-accepting groups such as nitro, cyano, and dicyanovinyl lower the LUMO levels and modulate the HOMO-LUMO gaps.[7] This tuning of the frontier molecular orbitals is a cornerstone of designing thiophene-based materials for organic electronics, as it directly influences their charge transport characteristics and optical properties.[7][8][9] For instance, the introduction of dicyanovinyl (DCV) groups onto oligothiophenes leads to a significant lowering of their LUMO levels, which is evident from cyclic voltammetry and UV-vis measurements.[7]
Diagram: Effect of Substituents on Thiophene Frontier Molecular Orbitals
Caption: EWGs decrease electrophilic reactivity and increase nucleophilic reactivity.
Applications of EWG-Functionalized Thiophenes
The ability to fine-tune the properties of thiophene derivatives with EWGs has led to their widespread use in various high-tech and biomedical applications.
Organic Electronics
In organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), the performance of the device is intimately linked to the HOMO and LUMO energy levels of the active materials. The introduction of EWGs is a key strategy for developing n-type organic semiconductors based on thiophene. [8][10]By carefully selecting the EWG, researchers can control the electron mobility and bandgap of the resulting materials.
[11]
Table 1: Performance of EWG-Substituted Thiophene Derivatives in OFETs
Thiophene is a well-established pharmacophore in medicinal chemistry, with numerous FDA-approved drugs containing this moiety. [2]The introduction of EWGs can significantly enhance the biological activity of these compounds. [5]For example, EWGs can improve the binding affinity of a drug to its target receptor and enhance its metabolic stability. [2]However, it's important to note that strongly electron-withdrawing groups like -NO₂ and -CF₃ can sometimes be detrimental to biological activity, likely by disrupting effective binding to the target.
Conclusion
The strategic incorporation of electron-withdrawing groups onto the thiophene scaffold is a powerful and versatile tool for chemists and materials scientists. By modulating the electronic properties and reactivity of the thiophene ring, EWGs enable the rational design of novel materials for organic electronics and new therapeutic agents with enhanced efficacy. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this remarkable class of heterocyclic compounds.
References
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Acetyl Group in 2-Acetylthiophene. Benchchem.
Electronic withdrawing group: Significance and symbolism. (2024, December 21).
Thiophene synthesis. Organic Chemistry Portal.
Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors.
3,4-Phenylenedioxythiophenes (PheDOTs) functionalized with electron-withdrawing groups and their analogs for organic electronics.
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions.
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. MDPI. (2025, November 10).
Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz
Design and synthesis of new thiophene derivatives together with their antitumor evalu
Synthesis, Characterization of thiophene derivatives and its biological applic
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. (2020, January 27).
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
(PDF) Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors.
Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
Synthesis and Pharmacological Study of Thiophene Deriv
Thiophene and Derivatives for Use in Pyridazines and Thiapentalenes. TopSCHOLAR.
Thiophene deriv
Outside rules inside: the role of electron-active substituents in thiophene-based heterophenoquinones. IRIS .
Spectroscopic and electrochemical properties of thiophene-phenylene based Shiff-bases with alkoxy side groups, towards photovoltaic applic
Synthesis and studies on spectroscopic as well as electron donating properties of the two alkoxy benzo[b]thiophenes. PubMed. (2001, December 15).
Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Publishing. (2024, November 5).
Synthesis, photophysical and electrochemical characterization of terpyridine-functionalized dendritic oligothiophenes and their Ru(II) complexes. Beilstein Journals. (2013, May 6).
Electron-withdrawing group – Knowledge and References. Taylor & Francis.
The Evolving Landscape of Halogenated Thiophene Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals Abstract The thiophene nucleus, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its halogenated carboxylic acid derivatives, in particular, have emerged as pivotal building blocks in the synthesis of a diverse array of bioactive molecules and functional materials. This in-depth technical guide provides a comprehensive overview of the discovery and history of halogenated thiophene carboxylic acids, tracing their origins from the initial discovery of thiophene to the sophisticated synthetic methodologies employed today. We will explore the causal relationships behind experimental choices in their synthesis, delve into their structure-activity relationships, and highlight their impact on drug development and other technological advancements.
The Genesis of a Privileged Scaffold: The Discovery of Thiophene
The story of halogenated thiophene carboxylic acids begins with the discovery of their parent heterocycle, thiophene. In 1882, German chemist Victor Meyer, while at the University of Zurich, stumbled upon this novel compound as an impurity in benzene derived from coal tar.[3][4] He observed that the characteristic blue color reaction of crude benzene with isatin and sulfuric acid (the indophenin test) was absent when using pure benzene synthesized from the decarboxylation of benzoic acid.[1] This led him to isolate and characterize the responsible sulfur-containing compound, which he named "thiophene."[4][5] This discovery opened a new chapter in heterocyclic chemistry and laid the groundwork for the exploration of its myriad derivatives.[6]
The Dawn of Thiophene Synthesis: Foundational Methodologies
Following Meyer's discovery, the late 19th and early 20th centuries saw the development of fundamental methods for constructing the thiophene ring, which would later be adapted for the synthesis of its halogenated and carboxylated analogs.
The Paal-Knorr Thiophene Synthesis (1884)
Independently developed by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis provides a versatile route to thiophenes from 1,4-dicarbonyl compounds.[7][8] The reaction involves the treatment of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9] The choice of a strong dehydrating sulfurizing agent is crucial as it drives the reaction to completion.[8]
Reaction Setup: A 1,4-dicarbonyl compound is dissolved in an inert solvent (e.g., toluene, xylene).
Addition of Sulfurizing Agent: A stoichiometric amount of phosphorus pentasulfide or Lawesson's reagent is added portion-wise to the solution. The reaction is often exothermic.
Heating: The reaction mixture is heated to reflux for several hours to ensure complete cyclization and dehydration.
Work-up: The reaction mixture is cooled, quenched with water or a mild base, and the product is extracted with an organic solvent.
Purification: The crude product is purified by distillation or chromatography.
Caption: Paal-Knorr thiophene synthesis workflow.
The Gewald Aminothiophene Synthesis (1966)
A significant advancement in thiophene synthesis came in 1966 with Karl Gewald's discovery of a one-pot multicomponent reaction to produce highly substituted 2-aminothiophenes.[10][11] The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[12] This method's operational simplicity and tolerance for a wide range of functional groups have made it a cornerstone in the synthesis of thiophene-based pharmaceuticals.[10]
Reactant Mixture: A ketone or aldehyde, an α-cyanoester, and elemental sulfur are combined in a suitable solvent (e.g., ethanol, DMF).
Base Addition: A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.
Heating: The reaction is typically heated to a moderate temperature (50-80 °C) and monitored for completion.
Work-up: The reaction mixture is cooled, and the product often precipitates. It can then be collected by filtration.
Purification: The crude product can be purified by recrystallization.
Caption: Key stages of the Gewald aminothiophene synthesis.
The Emergence of Halogenated Thiophene Carboxylic Acids: A Synthetic Evolution
The introduction of halogens and carboxylic acid functionalities onto the thiophene ring significantly expands its synthetic utility and modulates its physicochemical properties, a critical aspect in drug design.[13] The development of methods to achieve this has been a continuous area of research.
Halogenation of Thiophenes: Controlling Regioselectivity
Thiophene undergoes electrophilic substitution reactions, including halogenation, more readily than benzene.[14][15] This high reactivity, however, can lead to polysubstitution.[15] Consequently, controlling the regioselectivity of halogenation is a key challenge.
Halogenation Method
Reagents
Key Features
Direct Halogenation
Br₂ in acetic acid, SO₂Cl₂
Can lead to a mixture of products; selectivity can be controlled by temperature and stoichiometry.[16]
N-Halosuccinimides
NBS, NCS, NIS
Milder conditions, often providing better regioselectivity for monohalogenation.
Vapor Phase Chlorination
Cl₂ gas at high temp.
Suitable for large-scale production of polychlorinated thiophenes.[17]
Introduction of the Carboxylic Acid Moiety
Several strategies have been developed to introduce a carboxylic acid group onto the thiophene ring, often after halogenation.
Grignard Reaction and Carbonation: This classic method involves the formation of a thienyl Grignard reagent from a halothiophene, followed by quenching with carbon dioxide (dry ice).[17]
Lithiation and Carbonation: Organolithium reagents, such as n-butyllithium, can deprotonate the most acidic proton on the thiophene ring (typically at the 2-position), followed by reaction with CO₂.[17]
Palladium-Catalyzed Carbonylation: This modern approach utilizes a palladium catalyst, carbon monoxide, and a suitable nucleophile to convert a halothiophene into its corresponding carboxylic acid derivative.[17]
Direct Carboxylation with CO₂: Recent advancements have focused on the direct carboxylation of C-H bonds using CO₂ under basic conditions, offering a more atom-economical route.[18][19]
Experimental Protocol: Synthesis of a Halogenated Thiophene Carboxylic Acid via Lithiation
Reaction Setup: A solution of a halothiophene in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to a low temperature (-78 °C) under an inert atmosphere (e.g., argon, nitrogen).
Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled thiophene solution. The reaction is stirred at low temperature for a specified time to ensure complete lithiation.
Carbonation: An excess of crushed dry ice (solid CO₂) is added to the reaction mixture. The mixture is allowed to warm to room temperature.
Work-up: The reaction is quenched with water, and the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
Purification: The crude carboxylic acid is collected by filtration and can be purified by recrystallization.
Caption: General workflow for the synthesis of halogenated thiophene carboxylic acids via lithiation and carbonation.
The Role in Drug Discovery and Development: Structure-Activity Insights
The incorporation of a halogenated thiophene carboxylic acid moiety into a drug candidate can profoundly influence its biological activity.[13][20] This is due to several factors:
Bioisosterism: The thiophene ring is often considered a bioisostere of the benzene ring, allowing for similar steric and electronic properties while potentially improving metabolic stability and pharmacokinetic profiles.[13]
Modulation of Electronic Properties: Halogens, being electronegative, can alter the electron density of the thiophene ring, affecting its interaction with biological targets.[21]
Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.[22]
Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the half-life of a drug.
A notable example of the application of a thiophene carboxylic acid derivative in drug discovery is in the development of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase.[23] Structure-activity relationship (SAR) studies on 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have yielded potent inhibitors of both the polymerase and viral replication.[23][24]
Beyond the Bench: Applications in Agrochemicals and Materials Science
The utility of halogenated thiophene carboxylic acids extends beyond pharmaceuticals. They are key intermediates in the synthesis of a new generation of insecticides. For instance, 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride are crucial building blocks for 1,2,4-triazole insecticides.[17] In materials science, the unique electronic properties of thiophene derivatives make them valuable components in the development of organic semiconductors, conducting polymers, and liquid crystals.
Future Perspectives
The field of halogenated thiophene carboxylic acids continues to evolve. Current research is focused on developing more sustainable and efficient synthetic methods, including C-H activation and flow chemistry approaches. Furthermore, a deeper understanding of the role of these scaffolds in biological systems, aided by computational modeling and advanced analytical techniques, will undoubtedly lead to the discovery of novel therapeutics and advanced materials with tailored properties.
References
Viktor Meyer. (n.d.). In Britannica. Retrieved February 23, 2026, from [Link]
Viktor Meyer. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
Wang, Y., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Molecules, 27(6), 1988. [Link]
Paal–Knorr synthesis. (n.d.). In Grokipedia. Retrieved February 23, 2026, from [Link]
Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
Meyer, Victor. (n.d.). In JewishEncyclopedia.com. Retrieved February 23, 2026, from [Link]
Hartough, H. D. (1952).
Gewald reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
Hull, J. W., Jr., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]
Summa, V., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. [Link]
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. [Link]
Synthesis of Furan and Thiophene. (n.d.). SlidePlayer. [Link]
Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). (2025, August 9). ResearchGate. [Link]
Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). ResearchGate. [Link]
Synthesis of Furan and Thiophene. (n.d.). SlidePlayer. [Link]
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). Heliyon, 8(1), e08785. [Link]
Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-61. [Link]
Liebeskind–Srogl coupling. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (2024, September 23). Pearson. [Link]
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. [Link]
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Preprints.org. [Link]
The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. (2017, July 19). ScienceDaily. [Link]
A new reaction for halogenation of thiophene in coking benzene. (n.d.). ResearchGate. [Link]
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2025, December 28). ResearchGate. [Link]
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journals. [Link]
Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. (n.d.). Slideshare. [Link]
Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. (2023, February 1). ACS Publications. [Link]
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against Clinically isolated extensively drug resistant Escherichia coli sequence type 405 and Computational Investigation. (n.d.). ResearchGate. [Link]
Biological Diversity of Thiophene: A Review. (n.d.). Journal of Advanced Scientific Research. [Link]
Structure Activity Relationships. (2005, May 15). Drug Design Org. [Link]
Halogen Bonding in Halothiophene Building Blocks. (2023, November 15). Crystal Growth & Design. [Link]
Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. (2004, February 9). PubMed. [Link]
Chapter 9, thiophene. (n.d.). University of Glasgow. [Link]
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012, November 12). ACS Publications. [Link]
An In-depth Technical Guide to 4-bromo-5-nitrothiophene-2-carboxylic acid: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-bromo-5-nitrothiophene-2-carboxylic acid, a heterocyclic compound with significant potential in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-5-nitrothiophene-2-carboxylic acid, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While direct research on this specific molecule is limited, this document extrapolates from the known chemistry of related thiophene derivatives to present plausible synthetic routes, predict its chemical reactivity, and discuss its potential applications, particularly in the realm of drug discovery.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene and its derivatives are cornerstones in the development of novel therapeutic agents. The thiophene ring is a bioisostere of the benzene ring, offering similar structural properties while possessing distinct electronic characteristics that can enhance biological activity and improve pharmacokinetic profiles. Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The introduction of bromo and nitro substituents to the thiophene-2-carboxylic acid core is anticipated to modulate its electronic properties and reactivity, making 4-bromo-5-nitrothiophene-2-carboxylic acid an intriguing candidate for further investigation.
Physicochemical Properties (Predicted)
Property
Predicted Value
Molecular Formula
C₅H₂BrNO₄S
Molecular Weight
251.04 g/mol
Appearance
Likely a pale yellow to yellow crystalline solid
Solubility
Expected to be sparingly soluble in water, but soluble in organic solvents like DMSO, DMF, and alcohols.
Acidity (pKa)
The carboxylic acid proton is expected to be acidic, with a pKa likely in the range of 3-4.
Plausible Synthetic Pathways
The synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid can be approached through two primary retrosynthetic disconnections: nitration of a 4-bromothiophene precursor or bromination of a 5-nitrothiophene precursor.
Pathway A: Nitration of 4-bromothiophene-2-carboxylic acid
This approach involves the initial synthesis of 4-bromothiophene-2-carboxylic acid followed by nitration.
Caption: Synthetic pathway starting from thiophene-2-carboxylic acid.
Step-by-step Experimental Protocol (Proposed):
Bromination of Thiophene-2-carboxylic acid:
Dissolve thiophene-2-carboxylic acid in a suitable solvent such as acetic acid.
Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution at room temperature. The use of NBS allows for more selective bromination.
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromothiophene-2-carboxylic acid. Purification can be achieved by recrystallization.
Nitration of 4-bromothiophene-2-carboxylic acid:
Carefully add 4-bromothiophene-2-carboxylic acid to a mixture of fuming nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
Stir the mixture at this temperature for a specified time, monitoring the reaction progress by TLC. The nitro group is expected to direct to the 5-position due to the electronic effects of the existing substituents.
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.
Wash the organic extracts, dry, and concentrate to obtain crude 4-bromo-5-nitrothiophene-2-carboxylic acid. Further purification may be necessary via column chromatography or recrystallization.
Pathway B: Bromination of 5-nitrothiophene-2-carboxylic acid
This alternative pathway begins with the nitration of thiophene-2-carboxylic acid, followed by bromination.
Caption: Alternative synthetic route via a nitrated intermediate.
Step-by-step Experimental Protocol (Proposed):
Nitration of Thiophene-2-carboxylic acid: A general procedure involves dissolving thiophene-2-carboxylic acid in acetic anhydride and cooling the mixture. A solution of fuming nitric acid in glacial acetic acid is then added dropwise while maintaining a low temperature.[1]
Dissolve thiophene-2-carboxylic acid in acetic anhydride.
Cool the solution to 10°C in an ice bath.
Slowly add a pre-mixed solution of fuming nitric acid and glacial acetic acid, keeping the temperature below room temperature.
After the addition is complete, allow the reaction to proceed for a couple of hours at room temperature.
Pour the mixture over ice to precipitate the product, which is then filtered, washed with cold water, and dried. This should yield 5-nitrothiophene-2-carboxylic acid.[1]
Bromination of 5-nitrothiophene-2-carboxylic acid:
Dissolve 5-nitrothiophene-2-carboxylic acid in a strong acid, such as concentrated sulfuric acid.
Add a brominating agent, like N-bromosuccinimide (NBS), portion-wise to the solution while maintaining a controlled temperature. The deactivating nitro group at the 5-position will direct the incoming bromo group to the 4-position.
Stir the reaction until completion, as indicated by TLC analysis.
Work-up the reaction by pouring it over ice and extracting the product.
Purify the crude product by appropriate methods to obtain 4-bromo-5-nitrothiophene-2-carboxylic acid.
Predicted Reactivity and Key Transformations
The presence of a carboxylic acid, a bromine atom, and a nitro group on the thiophene ring endows 4-bromo-5-nitrothiophene-2-carboxylic acid with a rich and versatile reactivity profile.
Caption: Key potential reactions of the title compound.
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can readily undergo standard transformations such as esterification by reacting with an alcohol in the presence of an acid catalyst, and amide formation through reaction with an amine using a coupling agent (e.g., DCC, EDC). These reactions are crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Suzuki Cross-Coupling Reactions: The bromine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[2] This would allow for the introduction of various aryl or heteroaryl groups at this position, significantly expanding the molecular diversity of potential drug candidates.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. The resulting 4-bromo-5-aminothiophene-2-carboxylic acid would be a valuable intermediate for further functionalization, for instance, through diazotization or acylation reactions.
Potential Applications in Drug Development
Thiophene derivatives are known to exhibit a wide range of biological activities.[3] The specific substitution pattern of 4-bromo-5-nitrothiophene-2-carboxylic acid suggests several potential therapeutic applications.
Anticancer Agents: Many nitroaromatic compounds exhibit anticancer activity, often through mechanisms involving bioreduction to reactive species that can damage DNA or other cellular components. The combination of the thiophene core with a nitro group makes this compound a candidate for evaluation as a cytotoxic agent.
Antimicrobial Agents: Nitrothiophenes have been investigated for their antibacterial and antifungal properties. The title compound could serve as a scaffold for the development of new antimicrobial agents, potentially overcoming existing resistance mechanisms.
Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. Derivatives of 4-bromo-5-nitrothiophene-2-carboxylic acid could be designed as inhibitors of specific enzymes implicated in disease, such as kinases or proteases.
Conclusion and Future Outlook
4-bromo-5-nitrothiophene-2-carboxylic acid represents a promising, yet underexplored, scaffold for the development of novel organic molecules with potential applications in medicinal chemistry. This guide has outlined plausible and efficient synthetic routes to access this compound and has predicted its key chemical transformations. The versatile reactivity of its functional groups allows for the generation of diverse libraries of derivatives for biological screening. Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough investigation of its biological activities to unlock its full therapeutic potential.
Application Note: Regioselective Nitration of 4-Bromothiophene-2-carboxylic Acid
Abstract This application note details a robust, regioselective protocol for the nitration of 4-bromothiophene-2-carboxylic acid to synthesize 4-bromo-5-nitrothiophene-2-carboxylic acid . Unlike benzene derivatives, the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, regioselective protocol for the nitration of 4-bromothiophene-2-carboxylic acid to synthesize 4-bromo-5-nitrothiophene-2-carboxylic acid . Unlike benzene derivatives, the thiophene nucleus is electron-rich and sensitive to oxidation. Standard mixed-acid nitration (
) often leads to decomposition or explosive runaway reactions. This guide utilizes a milder acetyl nitrate methodology generated in situ, ensuring high regioselectivity for the C5 position while preserving the carboxylic acid moiety.
Introduction & Mechanistic Rationale
The Substrate Challenge
The starting material, 4-bromothiophene-2-carboxylic acid, presents a unique electrophilic aromatic substitution (SEAr) landscape:
Thiophene Ring: Inherently electron-rich (
electrons over 5 atoms), making it highly reactive toward electrophiles.
C2-Carboxyl Group (-COOH): Electron-withdrawing, deactivating the ring but directing incoming electrophiles meta to itself (positions C4 and C5).
C4-Bromine Atom (-Br): Weakly deactivating but ortho/para directing.
Regioselectivity Prediction
The nitration is driven by the directing effects of the sulfur heteroatom and the substituents.
Sulfur Effect: Strongly directs to
-positions (C2, C5). Since C2 is blocked, C5 is the primary target.
Substituent Synergy: The C4-Br directs ortho to C3 and C5. The C2-COOH directs meta to C4 and C5.
Steric Hindrance: Position C3 is sterically crowded (flanked by -COOH and -Br). Position C5 is relatively accessible.
Strategic Considerations & Safety
Choice of Nitrating Agent
Avoid: Concentrated
(Mixed Acid). The heat of mixing and strong oxidizing power can cause decarboxylation or ring opening (explosive).
Select:Acetyl Nitrate (
) . Generated in situ by mixing fuming nitric acid with acetic anhydride. This reagent is milder and allows for precise temperature control, minimizing oxidative byproducts.
Process Safety Management
Thermal Runaway: The formation of acetyl nitrate is exothermic. The nitration reaction itself is highly exothermic.
Induction Period: Thiophene nitrations can exhibit an induction period followed by a rapid spike in temperature.
Quenching: The reaction mixture must be quenched into ice water to precipitate the product and hydrolyze excess acetic anhydride.
Detailed Experimental Protocol
Materials & Equipment
Reagent
Purity
Role
4-Bromothiophene-2-carboxylic acid
>98%
Substrate
Nitric Acid (Fuming)
>90%
Nitrating Source
Acetic Anhydride
>99%
Solvent/Reagent
Glacial Acetic Acid
>99%
Solvent
Urea
Reagent Grade
Scavenger (Optional)
Equipment:
3-Neck Round Bottom Flask (RBF)
Mechanical Stirrer (Teflon blade)
Low-temperature thermometer (Internal probe)
Pressure-equalizing addition funnel
Ice/Salt bath (
to )
Step-by-Step Procedure
Step 1: Preparation of the Substrate Solution
Charge the 3-neck RBF with 4-bromothiophene-2-carboxylic acid (1.0 equiv) .
Stir until the solid is fully dissolved or creates a uniform suspension.
Cool the mixture to
using an ice/salt bath.
Step 2: Preparation of Nitrating Mixture (In Situ)
Note: Alternatively, acetyl nitrate can be pre-formed, but in situ generation is often safer for scale-up if addition is controlled.
Fill the addition funnel with Fuming Nitric Acid (1.1 - 1.2 equiv) dissolved in Glacial Acetic Acid (1.0 vol) .
Critical: Ensure the acid solution is at ambient temperature or slightly cooled before loading.
Step 3: Controlled Nitration
Begin dropwise addition of the Nitric Acid solution to the RBF.
Rate Limit: Adjust addition rate to maintain internal temperature below
.
Warning: If temperature spikes, stop addition immediately and allow the bath to cool the reactor.
After addition is complete, allow the reaction to stir at
for 1 hour , then warm to room temperature () for 2 hours.
Monitor: Check progress via TLC (Mobile Phase: 50% EtOAc/Hexanes) or HPLC. The starting material spot (
) should disappear, replaced by a lower product.
Step 4: Quenching & Isolation
Prepare a beaker with Crushed Ice (10 vol) and water.
Slowly pour the reaction mixture into the vigorously stirred ice slurry.
Observation: A pale yellow to off-white precipitate should form immediately.
Stir the slurry for 30 minutes to ensure complete hydrolysis of acetic anhydride.
Filter the solid using a Büchner funnel.
Wash the cake with Cold Water (
vol) to remove acid residues.
Wash with a small amount of Cold Hexane to remove non-polar impurities.
Step 5: Purification (If necessary)
The crude product is typically
pure.
Recrystallization can be performed using Ethanol/Water (1:1) or Acetonitrile .
Dry the solid in a vacuum oven at
for 12 hours.
Analytical Characterization
Technique
Expected Result
Interpretation
Appearance
Pale yellow crystalline solid
Typical for nitro-thiophenes. Darkening indicates oxidation.[1]
1H NMR (DMSO-d6)
Singlet at ppm
Represents the single proton at C3. Absence of coupling confirms substitution at C5.
Application Note: Laboratory Preparation of 4-Bromo-5-Nitrothiophene-2-Carboxylic Acid Derivatives
Executive Summary & Strategic Significance The 4-bromo-5-nitrothiophene-2-carboxylic acid scaffold is a high-value intermediate in medicinal chemistry, particularly in the development of antitubercular agents (e.g., benz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Significance
The 4-bromo-5-nitrothiophene-2-carboxylic acid scaffold is a high-value intermediate in medicinal chemistry, particularly in the development of antitubercular agents (e.g., benzothiazinones), kinase inhibitors, and novel antibacterial compounds. The unique substitution pattern—placing a nitro group adjacent to a bromine on a thiophene ring—creates a "push-pull" electronic system that is highly reactive toward Nucleophilic Aromatic Substitution (
) and palladium-catalyzed cross-couplings (Suzuki-Miyaura).
This application note details the regioselective synthesis of this scaffold. Unlike simple thiophenes, the presence of the carboxylic acid at C2 and the bromine at C4 creates specific electronic constraints that must be managed to prevent decarboxylation or over-nitration.
Core Challenges Addressed:
Regioselectivity: Directing the nitro group to C5 while preserving the C4-bromine and C2-carboxyl functionalities.
Safety: Managing the exothermicity of nitrating electron-rich heterocycles.
Purification: Isolating the target from potential 4,5-dinitro byproducts.
Strategic Synthetic Planning
Retrosynthetic Logic & Regiochemistry
The synthesis relies on the interplay of directing groups on the thiophene ring.
Thiophene Ring: Electron-rich, prone to electrophilic aromatic substitution (EAS).
C2-Carboxyl Group: Electron-withdrawing (deactivating); directs incoming electrophiles to the meta position (C4).
C4-Bromine: Weakly deactivating but ortho/para directing. It directs incoming electrophiles to C3 or C5.
Sulfur Atom: Directs to
-positions (C2, C5).
Caption: Mechanistic flow showing the directing effects leading to C5 nitration.
Safety Protocols (Critical)
WARNING: Nitrothiophenes are energetic compounds. The nitration reaction is highly exothermic.
Temperature Control: Never allow the nitration mixture to exceed 10°C during addition. Runaway exotherms can lead to explosive decomposition or rapid decarboxylation.
Quenching: Always quench the reaction mixture onto excess ice. Never add water to the acid mixture.
PPE: Full face shield, acid-resistant gloves (butyl rubber), and lab coat are mandatory. Work solely in a fume hood.
Experimental Protocols
Protocol A: Regioselective Nitration
Objective: Synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid.
Scale: 10.0 g (Standard Lab Scale)
Materials
Reagent
MW ( g/mol )
Amount
Equiv.
Role
4-Bromothiophene-2-carboxylic acid
207.05
10.0 g
1.0
Substrate
Fuming Nitric Acid (>90%)
63.01
4.0 mL
~2.0
Electrophile
Sulfuric Acid (Conc.)
98.08
40 mL
Solvent
Catalyst/Solvent
Ice/Water
18.02
~300 g
Excess
Quench
Step-by-Step Methodology
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath to maintain a temperature of -5°C to 0°C.
Substrate Addition: Slowly add 4-bromothiophene-2-carboxylic acid (10.0 g) portion-wise to the sulfuric acid. Stir until a homogenous or fine suspension is obtained. Note: The solution may darken slightly.
Nitration Cocktail: In a separate beaker, mix Fuming
(4.0 mL) with Concentrated (10 mL) . Pre-cool this mixture to 0°C.
Addition (CRITICAL): Transfer the nitration cocktail to the addition funnel. Add dropwise to the reaction flask over 30–45 minutes .
Checkpoint: Monitor internal temperature closely. Do not exceed 5°C. If temperature spikes, stop addition immediately.
Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 2 hours.
Work-up: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a light yellow to off-white solid.
Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (
mL) until the filtrate pH is neutral (~pH 5-6).
Drying: Dry the solid under vacuum at 40°C overnight or over
in a desiccator.
Expected Yield: 75–85%
Appearance: Pale yellow solid.
Protocol B: Esterification (Derivatization)
Objective: Synthesis of Methyl 4-bromo-5-nitrothiophene-2-carboxylate.
Rationale: The ester is often more soluble and suitable for subsequent Suzuki couplings or
reactions.
Materials
Reagent
Amount
Role
4-Bromo-5-nitrothiophene-2-carboxylic acid (from Protocol A)
5.0 g
Substrate
Methanol (Anhydrous)
50 mL
Solvent/Reagent
Thionyl Chloride ()
3.0 mL
Activating Agent
Sodium Bicarbonate ()
Sat. Sol.
Neutralization
Step-by-Step Methodology
Setup: 100 mL round-bottom flask with reflux condenser and drying tube (
).
Dissolution: Dissolve the acid (5.0 g) in Methanol (50 mL) . Cool to 0°C.[1]
Activation: Add Thionyl Chloride (3.0 mL) dropwise. (Caution: Gas evolution of
and ).
Reflux: Heat the mixture to reflux (65°C) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
Work-up: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate (50 mL).
Wash: Wash with Saturated
( mL) to remove unreacted acid, then Brine ( mL).
Purification: Dry over
, filter, and concentrate. Recrystallize from minimal hot methanol if necessary.
Quality Control & Characterization
Analytical Specifications
Parameter
Specification
Method
Purity
>97%
HPLC (C18, ACN/Water + 0.1% TFA)
Appearance
Pale Yellow Crystalline Solid
Visual
Melting Point
160–165°C (Acid); 108-112°C (Ester)
Capillary Method
Proton NMR
Distinct Singlet ~7.8–8.0 ppm
-NMR ()
Interpretation of NMR Data
The key identifier for the 4-bromo-5-nitrothiophene-2-carboxylic acid is the absence of coupling .
Starting Material (4-bromo acid): Shows two doublets (if 5-H and 3-H present) or specific singlets depending on substitution.
Product: The thiophene ring is fully substituted except for position 3.
Signal: A sharp singlet at
7.8–8.2 ppm (depending on solvent) corresponding to the H-3 proton.
Note: If you see a doublet, you likely have the wrong isomer or incomplete nitration.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield / Tar Formation
Reaction temp > 10°C during addition.
Ensure efficient cooling (ice/salt bath) and slower addition rate.
Product is Red/Orange
Presence of dinitro species or decomposition.
Recrystallize from Ethanol/Water. Ensure acid was not too concentrated/hot.
Incomplete Reaction
Water in Nitric Acid.
Use Fuming (>90%). Standard 65% is often too weak for deactivated rings.
Application Note: Precision Targeting of Protein-Protein Interactions via Fragment-Based Lead Generation
[1] Executive Summary & Strategic Rationale Protein-Protein Interactions (PPIs) have historically been classified as "undruggable" due to their large, flat, and featureless interfacial surface areas (typically 1,500–3,00...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Rationale
Protein-Protein Interactions (PPIs) have historically been classified as "undruggable" due to their large, flat, and featureless interfacial surface areas (typically 1,500–3,000 Ų), which lack the deep hydrophobic pockets required for high-affinity binding by traditional Lipinski-compliant small molecules.
This guide outlines a Fragment-Based Drug Discovery (FBDD) protocol designed specifically to breach these targets. Unlike High-Throughput Screening (HTS), which screens complex molecules that often fail to match the steric requirements of a PPI interface, FBDD utilizes low molecular weight (<300 Da) "fragments."[1] These fragments bind with low affinity (
in mM range) but high Ligand Efficiency (LE) , probing "hot spots" on the protein surface that can be chemically elaborated into potent leads.[1]
Key Application: Discovery of BH3-mimetics (e.g., Venetoclax) and inhibitors of interaction domains (e.g., MDM2-p53, BRD4).
Workflow Visualization
The following diagram illustrates the critical path from Target Preparation to Lead Optimization, emphasizing the integration of biophysics and synthetic chemistry.
Figure 1: Integrated FBDD workflow. Note the iterative cycle between chemical evolution and structural validation.
Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)[1][2][3]
Objective: Identify weak-binding fragments (
: 100 M – 5 mM) while eliminating false positives caused by aggregation or refractive index mismatches.
Experimental Setup
Instrument: Biacore 8K or Octet RED96.
Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween 20) + DMSO (strictly matched to sample concentration) .
Critical Methodology: The "Clean Screen" & Solvent Correction
Fragments are often dissolved in 100% DMSO. Because DMSO has a high refractive index, slight mismatches between the running buffer and sample buffer can obscure the tiny binding signals of fragments (typically 5–20 RU).
Step-by-Step Protocol:
Surface Preparation (High Density):
Target PPIs often require high surface density (
) to detect low-affinity binding.
Aim for immobilization levels of 3,000–5,000 RU using standard Amine Coupling (EDC/NHS chemistry).
Control: Immobilize a reference protein (e.g., BSA or a non-binding mutant) on the reference flow cell.
Solvent Correction (Mandatory):
Prepare a DMSO calibration curve ranging from 0.5% to 5.0% DMSO (8 points).
Inject these solutions to map the bulk refractive index shift relative to the specific sensor surface.
Why? This allows the software to subtract the "bulk effect" of the solvent, isolating the true binding signal.
The "Clean Screen" Injection:
Before injecting the library, inject a "clean screen" solution (50% DMSO or isopropanol pulse) to remove any sticky hydrophobic contaminants from the tubing.
Causality: Fragments are often "sticky." Carryover causes false positives in subsequent cycles.
Once a validated hit is identified (e.g., via X-ray crystallography confirming binding in a sub-pocket), the focus shifts to medicinal chemistry.
Strategy: Fragment Growing
For PPIs, "Fragment Growing" is generally superior to "Fragment Linking."
Start: A small fragment binds to a "hot spot" (e.g., an Anchor residue).
Grow: Use structural vectors to extend the molecule into adjacent shallow pockets.
Metrics for Optimization
Do not optimize for Potency (
) alone, as this often leads to "molecular obesity" (high MW, poor solubility). Optimize for Efficiency .
Metric
Formula
Target Threshold
Application
Ligand Efficiency (LE)
kcal/mol/atom
Early fragment selection.[2] Ensures potency comes from specific interactions, not just size.
Lipophilic LE (LLE)
Lead optimization. Ensures affinity improves without excessive lipophilicity (toxicity risk).
Binding Efficiency Index (BEI)
Quick check for molecular weight efficiency.
Chemical Evolution Logic Diagram
Figure 2: Decision logic for fragment growing. Note the checkpoint for Lipophilic Efficiency (LLE) to prevent "molecular obesity."
Case Study: Targeting Bcl-2 (The Venetoclax Pathway)[5][6]
This section demonstrates the application of the above protocols using the development of Venetoclax (ABT-199) as a reference model for targeting the Bcl-2 family PPIs.
The Challenge
Bcl-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins (Bim/Bax) via a large hydrophobic groove.
Initial Hit: Fragment screens identified bi-aryl acids binding to the P2/P4 pockets.
Comparative Data: Evolution of a Lead
The table below summarizes the theoretical progression of a fragment-to-drug campaign, highlighting how LE is maintained while potency increases.
Compound Stage
MW (Da)
Affinity ()
LE (kcal/mol/HA)
LLE
Structural Insight
Fragment Hit 1
180
300 M
0.38
1.2
Binds P2 pocket (Anchor).
Linked Analog
250
2 M
0.35
3.5
Extension into P4 pocket.
Lead (Navitoclax)
974
< 1 nM
0.22
>5
High potency but poor physicochemical properties (Rule of 5 violation).
Optimized (Venetoclax)
868
< 0.01 nM
0.26
>6
Introduction of azaindole to improve selectivity and solubility.
Analysis:
Early Stage: High LE (0.38) indicates the fragment is a high-quality starting point.
Mid Stage: As MW increases, LE typically drops. The goal is to minimize this drop.
Late Stage: Venetoclax violates "Rule of 5" (MW > 500), which is common for PPI inhibitors, but maintains high specific binding energy per atom.
References
Erlanson, D. A., et al. (2016). "Fragment-Based Drug Discovery: Trends and Techniques." Journal of Medicinal Chemistry.
Souers, A. J., et al. (2013).[3] "ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets." Nature Medicine.
Hopkins, A. L., et al. (2014).[2] "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today.
Cytiva (formerly GE Healthcare). "Screening and analysis of fragments using Biacore systems: Protocol Guide."
Bio-Rad. "Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis."
Audience: Researchers, scientists, and drug development professionals
Introduction: Strategic Functionalization of Thiophene Scaffolds
Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional organic materials.[1] The ability to selectively introduce molecular complexity onto the thiophene ring is paramount for developing novel compounds with tailored properties. Among the array of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds.[2][3]
This guide provides a comprehensive overview and a detailed protocol for the Suzuki cross-coupling of 4-bromo-5-nitrothiophene-2-carboxylic acid. This specific substrate presents unique challenges and opportunities due to its electronic properties. The presence of two strong electron-withdrawing groups (nitro and carboxylic acid) significantly influences the reactivity of the C-Br bond. Furthermore, the carboxylic acid moiety requires strategic handling to ensure compatibility with the basic conditions of the Suzuki reaction. This document offers field-proven insights and a step-by-step methodology to successfully navigate these challenges and achieve high-yield synthesis of 5-aryl-4-nitrothiophene-2-carboxylic acid derivatives.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a new carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[2] The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the thiophene substrate, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing its nucleophilicity.[6]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A primary challenge in using 4-bromo-5-nitrothiophene-2-carboxylic acid directly is the acidic proton of the carboxyl group. The basic conditions required for the transmetalation step of the Suzuki coupling can lead to undesirable acid-base reactions, potentially deactivating the catalyst or leading to poor yields.
Therefore, a crucial preliminary step is the protection of the carboxylic acid, most commonly through esterification. This strategy has been successfully employed in the synthesis of analogous thiophene derivatives, where the carboxylic acid is converted to an ester prior to the coupling reaction.[7][8] This modification renders the substrate compatible with the reaction conditions and significantly improves the outcome.
Protocol: Fischer Esterification of the Starting Material
Setup: To a round-bottom flask, add 4-bromo-5-nitrothiophene-2-carboxylic acid (1.0 eq).
Solvent: Add a suitable alcohol (e.g., methanol or ethanol) in excess to act as both the solvent and the reactant.
Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.
Extraction: Extract the product with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting ester can often be used in the next step without further purification.
Application Protocol: Suzuki Cross-Coupling
This protocol outlines a robust method for coupling the esterified 4-bromo-5-nitrothiophene-2-carboxylate with a variety of arylboronic acids.
Materials and Reagents
Ester of 4-bromo-5-nitrothiophene-2-carboxylic acid (1.0 eq)
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a condenser, add the ester of 4-bromo-5-nitrothiophene-2-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), the base (K₃PO₄, 2.0 eq), and the palladium catalyst (Pd(PPh₃)₄, 5 mol%).
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure all oxygen is removed.[4]
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1 v/v) via syringe.
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the starting bromothiophene is a key indicator.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[10]
Washing: Combine the organic layers and wash with water and then with brine to remove any residual base and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired coupled product.
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
Inactive catalyst; Insufficient heating; Poor quality base or boronic acid.
Use a fresh batch of catalyst. Ensure the reaction is run under a strictly inert atmosphere. Confirm the reaction temperature. Use freshly opened or purified reagents.
Significant Dehalogenation
The ratio of water in the solvent system is too high; Reaction run for too long.
Reduce the amount of water in the solvent mixture (e.g., try 6:1 or 8:1 dioxane/water).[10] Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Boronic Acid Product
Oxygen present in the reaction mixture.
Ensure the reaction vessel and solvents are thoroughly degassed before heating. Maintain a positive pressure of inert gas.
Hydrolysis of Ester
Presence of excess water and base, especially during prolonged heating.
Minimize reaction time. Use milder basic conditions if possible (e.g., K₂CO₃ instead of K₃PO₄).
Conclusion
The Suzuki-Miyaura cross-coupling provides an effective pathway for the synthesis of novel 5-aryl-4-nitrothiophene-2-carboxylic acid derivatives, which are valuable building blocks in drug discovery. The key to success with the 4-bromo-5-nitrothiophene-2-carboxylic acid substrate lies in the preliminary esterification of the carboxyl group to ensure compatibility with the reaction's basic conditions. By following the detailed protocol and considering the critical parameters outlined in this guide, researchers can reliably achieve high yields and purity. Careful control of the reaction atmosphere and solvent composition is paramount to minimize side reactions such as dehalogenation and maximize the efficiency of this powerful synthetic transformation.
References
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene. TÜBİTAK Academic Journals. (2020). Available at: [Link]
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. (2025). Available at: [Link]
Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. (2008). Available at: [Link]
Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. ACS Publications. (2005). Available at: [Link]
Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. PubMed. (2005). Available at: [Link]
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link]
Cross-coupling reaction. Wikipedia. Available at: [Link]
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. Available at: [Link]
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. (2025). Available at: [Link]
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. (2015). Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. (2013). Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. (2025). Available at: [Link]
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC. Available at: [Link]
Application Note: Optimization of Amide Bond Formation via 4-Bromo-5-nitrothiophene-2-carboxylic Acid Scaffolds
Abstract & Core Directive This guide details the synthetic protocols for generating amides from 4-bromo-5-nitrothiophene-2-carboxylic acid . This scaffold is a "privileged structure" in medicinal chemistry, often serving...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This guide details the synthetic protocols for generating amides from 4-bromo-5-nitrothiophene-2-carboxylic acid . This scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for antitubercular and antibacterial agents.
The Critical Challenge: This substrate presents a "Dual-Electrophile Trap." The carboxylic acid is the intended reaction site, but the 5-nitro group strongly activates the thiophene ring toward Nucleophilic Aromatic Substitution (
). Improper activation or excessive heat will cause amines to displace the nitro group (or the bromine) rather than form the amide.
Strategic Recommendation:
Use Method A (Acid Chloride) for sterically hindered or electron-deficient amines (e.g., anilines) where nucleophilicity is low.
Use Method B (HATU/T3P) for aliphatic amines to maintain mild conditions and prevent ring substitution.
Chemical Context & Strategic Analysis
Electronic Environment
The thiophene ring is electron-rich, but the 5-nitro group acts as a powerful electron-withdrawing group (EWG). This creates a specific reactivity profile:
C2 (Carboxyl): Requires activation to react with amines.
C5 (Nitro-bearing carbon): Highly susceptible to nucleophilic attack (
).
C4 (Bromo-bearing carbon): Sterically crowded and less electrophilic than C5, but still reactive under forcing conditions.
The "Nitro Displacement Trap"
If the reaction temperature exceeds 50°C in the presence of a strong nucleophile (e.g., primary aliphatic amine), the amine may attack C5, displacing the nitrite ion (
). This results in a distinct color change (usually deep red/orange) and a mass shift in LCMS corresponding to .
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic Decision Tree for Protocol Selection.
Experimental Protocols
Method A: The Acid Chloride Route (via Oxalyl Chloride)
Best for: Anilines, electron-deficient amines, and scale-up.
Rationale: Thionyl chloride (
) is often too harsh and produces /HCl which can degrade the nitro-thiophene. Oxalyl chloride is milder and allows for lower temperature activation.
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)
Step-by-Step Protocol:
Activation: In a flame-dried Round Bottom Flask (RBF) under
, dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration).
Catalysis: Add catalytic DMF (2 drops). Note: Gas evolution will occur immediately upon next step.
Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise over 10 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Checkpoint: Aliquot 50 µL into MeOH. Check LCMS for complete conversion to the Methyl Ester. If acid remains, add 0.2 equiv Oxalyl Chloride.
Evaporation (CRITICAL): Concentrate the mixture to dryness under reduced pressure to remove excess Oxalyl Chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Coupling: Cool the acid chloride solution to 0°C. Add the amine (1.1 equiv) and DIPEA (2.5 equiv) dissolved in minimal DCM.
Completion: Stir at RT for 2–4 hours. Quench with saturated
.
Method B: Direct Coupling (HATU/T3P)
Best for: Primary/Secondary aliphatic amines, chiral amines, and parallel synthesis.
Rationale: HATU provides rapid activation without generating strong acidic species. T3P (Propylphosphonic anhydride) is an excellent alternative that is non-toxic and easy to work up.
Reagents:
Substrate: 1.0 equiv
Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)
If the reaction mixture turns deep red or dark brown, you have likely triggered Nucleophilic Aromatic Substitution.
Diagnostic Mechanism:
Figure 2: Mechanistic divergence between desired amidation and undesired substitution.
Corrective Actions:
Switch Solvent: Change from DMF (polar aprotic, promotes
) to DCM or Toluene.
Lower Temperature: Conduct the amine addition at -10°C.
Change Base: Use a non-nucleophilic base like 2,6-Lutidine instead of Pyridine.
Safety & Handling
Nitro Compounds: 4-bromo-5-nitrothiophene-2-carboxylic acid possesses a nitro group. While generally stable, nitro-heterocycles can be energetic. Avoid rotary evaporation to complete dryness at high bath temperatures (>50°C).
Sensitizers: Thiophene derivatives can be skin sensitizers. Double-glove (Nitrile) is recommended.
Oxalyl Chloride: Generates CO and HCl. Must be used in a well-ventilated fume hood.
References
General Reactivity of Nitrothiophenes
D'Anna, F., et al. (2006).[2] Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Nitrothiophene Synthesis & Optimization
Ticket ID: NT-THIO-NITRO-001
Subject: Troubleshooting Side Products in Substituted Thiophene Nitration
Assigned Scientist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Thiophene Reactivity Paradox
Welcome to the technical support hub. If you are transitioning from benzene chemistry to thiophene chemistry, you are likely encountering a "reactivity shock." Thiophene is approximately
to times more reactive toward electrophiles than benzene.
The Core Problem: This hyper-reactivity means standard nitration protocols (e.g., mixed acid
) often fail, resulting in three primary classes of side products:
Regioisomers: Unwanted
vs. substitution ratios.
Ipso-Substitution Products: Loss of halogens (Br, I) or acyl groups replaced by nitro groups.
Oxidative Decomposition: Ring opening and polymerization (the dreaded "black tar").
This guide provides the mechanistic insight and protocols to suppress these side reactions.
Troubleshooting Module: Regioselectivity (The Isomer Issue)
User Complaint: "I am targeting 3-nitrothiophene, but I am getting 95% 2-nitrothiophene." or "I have a substituent at C3, but nitration is occurring at C2 and C5 indiscriminately."
Technical Analysis:
Thiophene nitration is under kinetic control .[1][2] The
-positions (C2/C5) are significantly more electron-rich and have a lower activation energy for electrophilic attack than the -positions (C3/C4).
Unsubstituted Thiophene: Nitration yields ~95% 2-nitrothiophene and ~5% 3-nitrothiophene.
3-Substituted Thiophenes: The directing effect of the sulfur atom often overpowers the directing effect of the substituent. Even with a meta-directing group at C3, nitration often occurs at C2 (ortho to sulfur).
Visualizing the Selectivity Logic:
Caption: Decision matrix for predicting major regioisomers in substituted thiophene nitration based on substituent electronic effects.
Corrective Protocol (Blocking Strategy):
To force nitration at the
-position (C3/C4), you cannot rely on thermodynamics. You must use a blocking group .
Brominate the C2/C5 positions (highly selective).
Nitrate (now forced to C3/C4).
Debrominate (e.g., using Zn/AcOH or Pd/C +
).
Troubleshooting Module: Ipso-Substitution (The "Vanishing" Halogen)
User Complaint: "I started with 2-bromo-3-methylthiophene. My product mass spec shows a nitro group, but the bromine is gone."
Technical Analysis:
This is Ipso-Nitration . Because the C2 position is so activated, the nitronium ion (
) will attack the carbon bearing the halogen (C-Br) rather than an open C-H bond at C4. The intermediate carbocation is stabilized, and the bromide acts as a leaving group.
Mechanism of Failure:
Electrophilic attack at C-Br.
Formation of a tetrahedral intermediate (sigma complex).
Elimination of
(or oxidation to ) and re-aromatization.
Visualizing the Ipso-Pathway:
Caption: Mechanism of ipso-substitution where a nitro group displaces a halogen at the activated C2 position.
Corrective Protocol:
Avoid Mixed Acids: Strong mineral acids facilitate ipso-attack.
Use Acetyl Nitrate at Low Temp: Perform the reaction at -10°C to 0°C. Kinetic control favors C-H substitution over C-Br substitution at lower energy thresholds.
Alternative Route: If ipso-substitution persists, nitrate the unhalogenated precursor first, then halogenate (though this alters regioselectivity).
Troubleshooting Module: Oxidative Degradation (The "Black Tar")
User Complaint: "My reaction turned black and exothermed violently. Workup yielded <10% product."
Technical Analysis:
Nitric acid is a potent oxidant. Thiophene is electron-rich and prone to oxidation.
S-Oxidation:
oxidizes the sulfur to sulfoxide/sulfone, destroying aromaticity.
Ring Opening: The loss of aromaticity leads to rapid polymerization (tar).
Nitrous Acid (
) Catalysis: The presence of autocatalyzes the oxidation.
Corrective Protocol (The Acetyl Nitrate Method):
Do NOT use concentrated
for simple thiophenes. Use Acetyl Nitrate generated in situ. Acetic anhydride scavenges water and forms a milder nitrating agent ().
Critical Safety Note: Acetyl nitrate is explosive if heated or concentrated.
Standard Operating Procedure (SOP): Acetyl Nitrate Nitration
Preparation: In a reactor, charge Acetic Anhydride (
) (excess, acts as solvent).
Cooling: Cool to 0°C .
Generation: Add Fuming Nitric Acid (
) dropwise.
Ratio: 1.1 eq
to substrate.
Temp Limit: Do not allow internal temp to exceed 5°C during addition.
Addition: Add the thiophene substrate (dissolved in
or neat) slowly.
Quench: Pour mixture onto ice/water. The product usually precipitates as a solid.
Comparative Data: Reagent Selection
Reagent System
Reactivity
Main Side Product
Recommended For
Mixed Acid ()
Very High
Black Tar (Polymer), Dinitro-species
Highly deactivated thiophenes only.
Acetyl Nitrate ()
Moderate
2-isomer (High regioselectivity)
Standard for most thiophenes.
Nitronium Tetrafluoroborate ()
High
Ipso-substitution products
Anhydrous applications (Specialized).
Cu(NO3)2 / Ac2O
Mild
Minimal
Very sensitive substrates (e.g., thiophene-2-carbaldehyde).
References & Authority
Kinetics and Mechanism of Thiophene Nitration: Butler, A. R., & Hendry, J. B. (1971).[1] Electrophilic substitution on the thiophen ring.[1][2][3] Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic.
Direct Nitration Protocols: Katritzky, A. R., et al. (2005).[3] Direct nitration of five membered heterocycles. ARKIVOC.
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Thiophenes
Welcome to the Technical Support Center for the bromination of thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the bromination of thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of this fundamental reaction. Here, we provide in-depth technical guidance in a user-friendly question-and-answer format, grounded in established scientific principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a primary concern in the bromination of thiophenes?
A1: Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. However, the thiophene ring has two distinct positions for substitution: the α-positions (C2 and C5) and the β-positions (C3 and C4). The α-positions are significantly more reactive towards electrophiles due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) more effectively through resonance.[1][2] Consequently, direct bromination of unsubstituted thiophene almost exclusively yields 2-bromothiophene, and with excess brominating agent, 2,5-dibromothiophene.[3] Achieving substitution at the β-positions requires specific strategies that circumvent this inherent reactivity preference.
Q2: What are the most common brominating agents for thiophenes, and how do I choose the right one?
A2: The choice of brominating agent is critical and depends on the desired product and the reactivity of the thiophene substrate.
N-Bromosuccinimide (NBS): NBS is a mild and highly selective brominating agent, making it the reagent of choice for controlled monobromination of activated thiophenes.[4][5] It is particularly useful for substrates that are sensitive to the harsh, acidic conditions generated by elemental bromine. The reaction with NBS is often performed in solvents like acetic acid or chloroform.[5][6]
Elemental Bromine (Br₂): Bromine is a powerful and cost-effective brominating agent. However, its high reactivity can lead to over-bromination, yielding di- or even poly-brominated products.[7][8] It is often used when multiple brominations are desired or with deactivated thiophene rings that are less susceptible to over-reaction. Reactions with bromine are typically carried out in solvents like acetic acid or with a Lewis acid catalyst.[9]
Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr): This combination provides an in-situ source of bromine and can be a milder alternative to using elemental bromine directly, offering good yields for the synthesis of 2-bromothiophene.[10][11]
Q3: How can I achieve bromination at the 3-position (β-position) of the thiophene ring?
A3: Direct bromination of unsubstituted thiophene will not yield 3-bromothiophene.[12] To synthesize 3-bromothiophene, an indirect, multi-step approach is necessary. The most common method involves the following steps:
Exhaustive Bromination: Thiophene is first treated with an excess of bromine to produce 2,3,5-tribromothiophene.[7]
Selective Debromination: The resulting 2,3,5-tribromothiophene is then selectively debrominated at the more reactive α-positions (2 and 5) using a reducing agent like zinc dust in acetic acid.[13][14] This leaves the bromine atom at the 3-position intact, yielding the desired 3-bromothiophene.
Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of thiophenes, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Monobrominated Product and Formation of Polybrominated Byproducts
Potential Cause
Explanation
Suggested Solution
Overly Reactive Brominating Agent
Elemental bromine (Br₂) is highly reactive and can quickly lead to the formation of dibromo- and tribromothiophenes, especially with electron-rich thiophene substrates.
Switch to a milder brominating agent like N-bromosuccinimide (NBS), which offers higher selectivity for monobromination.[4][5]
Incorrect Stoichiometry
Using more than one equivalent of the brominating agent will favor polybromination.
Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for monobromination. For challenging substrates, consider adding the brominating agent dropwise to the reaction mixture to maintain a low concentration.[6]
Elevated Reaction Temperature
Higher temperatures increase the reaction rate and can reduce the selectivity, leading to over-bromination.
Perform the reaction at a lower temperature. For many NBS brominations, starting at 0°C and allowing the reaction to slowly warm to room temperature can improve selectivity.[6]
Prolonged Reaction Time
Leaving the reaction to stir for too long, even with the correct stoichiometry, can allow for the slower, less-favored polybromination to occur.
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.
Issue 2: No Reaction or Incomplete Conversion of Starting Material
Potential Cause
Explanation
Suggested Solution
Deactivated Thiophene Substrate
Thiophenes bearing electron-withdrawing groups (e.g., acyl, nitro groups) are less reactive towards electrophilic substitution.
Use a more powerful brominating agent like elemental bromine, potentially with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to increase the electrophilicity of the bromine.
Insufficient Activation of Brominating Agent
Some bromination reactions, particularly with less reactive substrates, may require an initiator or catalyst.
For NBS brominations that are sluggish, the addition of a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (if a radical pathway is desired) or a protic acid can sometimes facilitate the reaction.[15]
Low Reaction Temperature
While low temperatures are good for selectivity, they can also slow the reaction down to a halt, especially with deactivated substrates.
Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Refluxing in a suitable solvent may be necessary for very unreactive thiophenes.
Poor Quality Reagents
Old or impure NBS may have lower reactivity.
Use freshly recrystallized NBS for best results. Ensure all solvents are anhydrous, as water can interfere with the reaction.
Issue 3: Formation of Debrominated Byproduct
Potential Cause
Explanation
Suggested Solution
Protonolysis of Organometallic Intermediates
This is a common issue when working with brominated thiophenes in subsequent reactions, such as Grignard formation or lithium-halogen exchange. The resulting organometallic species are highly basic and can be quenched by trace amounts of water or other protic sources.[16]
Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[16]
Reductive Dehalogenation
Certain reaction conditions, especially in the presence of palladium catalysts and a hydride source (e.g., certain bases or additives), can lead to the reductive cleavage of the C-Br bond.[17]
Carefully select the ligand and base combination in cross-coupling reactions. Avoid bases that can act as hydride donors. Optimize the reaction temperature, as higher temperatures can favor debromination.[17]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromothiophene using N-Bromosuccinimide
This protocol provides a method for the selective monobromination of thiophene at the 2-position.
Materials:
Thiophene
N-Bromosuccinimide (NBS)
Acetic Acid
Sodium Bicarbonate solution (saturated)
Brine
Anhydrous Magnesium Sulfate
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene (1.0 eq) in glacial acetic acid.
Cool the solution to 0°C using an ice bath.
In a separate flask, dissolve NBS (1.05 eq) in glacial acetic acid.
Add the NBS solution dropwise to the thiophene solution over 30 minutes, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.
Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by distillation to obtain 2-bromothiophene.
Protocol 2: Synthesis of 2,5-Dibromothiophene
This protocol describes the dibromination of thiophene at the 2- and 5-positions.[3]
Materials:
Thiophene
Bromine
Acetic Acid
Sodium Thiosulfate solution
Sodium Bicarbonate solution (saturated)
Brine
Anhydrous Magnesium Sulfate
Round-bottom flask
Magnetic stirrer
Dropping funnel
Procedure:
In a round-bottom flask, dissolve thiophene (1.0 eq) in glacial acetic acid.
Cool the mixture in an ice bath.
Slowly add bromine (2.1 eq) dropwise to the stirred solution.
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
Pour the reaction mixture into water and decolorize the excess bromine by adding a saturated solution of sodium thiosulfate.
Extract the product with an organic solvent.
Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
The crude 2,5-dibromothiophene can be purified by distillation or recrystallization.
Visualizing Reaction Mechanisms and Workflows
Electrophilic Bromination of Thiophene
The following diagram illustrates the mechanism of electrophilic bromination of thiophene at the 2-position, which proceeds through a resonance-stabilized carbocation intermediate (sigma complex).
Caption: Mechanism of electrophilic bromination of thiophene.
Troubleshooting Workflow for Low Monobromination Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of over-bromination.
Caption: Troubleshooting workflow for over-bromination.
Troubleshooting guide for regioselective synthesis of polysubstituted thiophenes.
Topic: Troubleshooting Guide for Regioselective Synthesis of Polysubstituted Thiophenes Role: Senior Application Scientist (Synthesis & Process Chemistry) Welcome to the Thiophene Synthesis Support Center Status: Online...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Guide for Regioselective Synthesis of Polysubstituted Thiophenes
Role: Senior Application Scientist (Synthesis & Process Chemistry)
Welcome to the Thiophene Synthesis Support Center
Status: Online 🟢
Ticket ID: THIO-REGIO-001
Operator: Dr. A. Vance
You are likely here because your thiophene chemistry is "misbehaving." Thiophene is deceptively simple. Unlike benzene, its electron-rich nature and high polarizability create a playground for rapid, often uncontrollable kinetics. You might be seeing halogen scrambling (the "Dance"), inseparable regioisomers in C-H activation, or the mysterious disappearance of your boronic acids during Suzuki coupling.
This guide is not a textbook; it is a triage unit. We will address the three most common failure modes in polysubstituted thiophene synthesis: Lithiation Scrambling , C-H Activation Selectivity , and Boronate Instability .
Module 1: The "Halogen Dance" & Lithiation Issues
User Question: "I treated 2-bromo-3-hexylthiophene with LDA at -78 °C intending to trap at the 5-position, but I obtained a mixture of 2,3-dibromo and 3-bromo-2-substituted products. My bromine atom moved. Why?"
Diagnosis: You have triggered the Base-Catalyzed Halogen Dance (BCHD) .
Thienyllithiums are not static.[1] Although the C5 proton is the most acidic (kinetic site), the resulting lithiated species can deprotonate a neighboring molecule or undergo rapid halogen-metal exchange if the temperature allows. This is thermodynamically driven to place the lithium at the most stable position (usually ortho to the halogen or at C2) and the halogen at the most distinct position.
The Mechanism of Failure:
The reaction does not stay intramolecular. It is an intermolecular chain process where the lithiated thiophene acts as a base for another starting molecule.
Troubleshooting Protocol 1.1: Stopping the Dance
Variable
Recommendation
The "Why" (Causality)
Base Choice
Switch to LiTMP or LHMDS
LDA is nucleophilic and can sometimes attack the ring or promote exchange. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is bulkier and strictly non-nucleophilic, favoring kinetic deprotonation over thermodynamic equilibration.
Temperature
Strict -78 °C (or lower)
The "Dance" has an activation barrier. At -100 °C to -78 °C, the kinetic lithiated species (C5-Li) is stable. At > -40 °C, scrambling becomes rapid [1].
Quench Rate
Inverse Addition
Do not add the electrophile to the flask. Cannulate the lithiated thiophene INTO the electrophile solution. This prevents localized warming and ensures the reactive species is trapped immediately before it can equilibrate.
Concentration
High Dilution
Since the dance is intermolecular, diluting the reaction (0.05 M vs 0.5 M) statistically reduces the collision frequency required for the halogen transfer.
Visualizing the Trap:
The following diagram illustrates the kinetic vs. thermodynamic pathways. You must stay in the "Kinetic Zone."
Caption: Kinetic control (Green path) requires low temp and rapid quenching to avoid the thermodynamic Halogen Dance (Red path).
Module 2: Direct C-H Arylation Selectivity
User Question: "I am trying to arylate 3-hexylthiophene using Pd-catalyzed C-H activation (Direct Arylation). I want the C2 product, but I'm getting a 60:40 mix of C2 and C5, plus some C2,C5-diarylation."
Diagnosis: You are fighting the CMD (Concerted Metallation-Deprotonation) selectivity limits.
In simple thiophenes, the acidity difference between C2 and C5 is negligible. Sterics are your only lever here. Standard conditions (Pd(OAc)₂, PPh₃) are not sensitive enough to distinguish these positions effectively.
Option A: The "Blocking Group" Strategy (Highest Reliability)
If you absolutely need 100% regiocontrol, chemical blocking is superior to catalyst tuning.
Silylate: Treat substrate with
-BuLi/TMSCl. The TMS group will go to C2 (and C5 if excess).
Desilylate: If you hit C2 and C5, you can selectively remove the C2-TMS (adjacent to the bulky hexyl group) using mild acid, or rely on the fact that C5 is now the only open "active" site.
Better approach: Use a chloride blocker at C2. It survives many couplings and can be removed via hydrodehalogenation later.
Option B: Ligand & Base Tuning (Fagnou Conditions)
If you must use direct arylation, you need to amplify the steric penalty at C2 (the "ortho" position to your alkyl chain) to force reaction at C5, or vice versa.
Target Position
Recommended System
Mechanism
C2 (Adjacent to R)
Not recommended via C-H.
Sterics disfavor this. Use classical cross-coupling (brominate C2 first).
C5 (Sterically Open)
Pd(OAc)₂ + DavePhos + PivOH
DavePhos is bulky. It makes the active Pd species intolerant of the steric bulk at C2, forcing it to the open C5 position. PivOH (Pivalic Acid) acts as a proton shuttle, lowering the energy barrier for the CMD step at the less hindered carbon [2].
C3 (Beta)
Pd(OAc)₂ + PCy₃ + Carbonate Base
Very difficult. Requires blocking C2 and C5 first.
The "Fagnou" Standard Protocol for Thiophenes [2]:
User Question: "My Suzuki coupling failed. The aryl bromide is untouched, but my thiophene-2-boronic acid has turned into unsubstituted thiophene. What happened?"
Diagnosis:Protodeboronation.
Thiophene-2-boronic acids are notoriously unstable. The C-B bond is prone to hydrolysis, especially under the basic, aqueous conditions typical of Suzuki coupling. The heteroatom (Sulfur) facilitates ipso-protonation.
Decision Tree: Saving the Coupling
Caption: Decision matrix for overcoming thiophene boronic acid instability.
Detailed Fixes:
The MIDA Solution: Convert your unstable boronic acid to a MIDA boronate (N-methyliminodiacetic acid). These are shelf-stable and release the active boronic acid slowly during the reaction, keeping the concentration low enough to react with the Pd-cycle before it decomposes [3].
The "Dry" Suzuki: Switch bases. Use CsF or K₃PO₄ in anhydrous dioxane/toluene. Avoid water entirely.
The Stille Pivot: If the boronate is impossible to stabilize, switch to the stannane (Stille coupling). Thiophene stannanes are robust. Warning: Toxicity issues.
Module 4: Ring Construction (Gewald Reaction)
User Question: "I'm trying to build a substituted thiophene from scratch using the Gewald reaction (Ketone + Sulfur + Cyanoacetate), but I just get tar."
Diagnosis:Knoevenagel Failure or Sulfur "Aging."
The Gewald reaction is a multi-component cascade. If the first step (condensation of ketone and nitrile) is sluggish, the sulfur polymerizes or oxidizes the intermediates.
Checklist:
Solvent: Are you using Ethanol? Switch to DMF or Methanol . DMF often solubilizes the sulfur better.[2]
Base: Morpholine is the standard, but if the ketone is hindered, switch to DABCO or L-Proline (organocatalytic approach).
Stepwise Protocol: Do not do one-pot if it fails.
Step 1: Condense Ketone + Cyanoacetate + Base -> Isolate the alkene intermediate.
Heat to 60 °C. The water slowly hydrolyzes the MIDA to release the active species, which is immediately consumed by the catalyst.
References
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Link
Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126. Link
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link
Sabat, N., et al. (2015). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, (i), 209-246.[5] Link
Stability and storage conditions for 4-bromo-5-nitrothiophene-2-carboxylic acid.
This guide provides in-depth technical support for the stability, storage, and handling of 4-bromo-5-nitrothiophene-2-carboxylic acid. It is intended for researchers, chemists, and professionals in drug development who u...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for the stability, storage, and handling of 4-bromo-5-nitrothiophene-2-carboxylic acid. It is intended for researchers, chemists, and professionals in drug development who utilize this compound in their experimental workflows. The information herein is synthesized from established chemical principles and data from structurally related molecules to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 4-bromo-5-nitrothiophene-2-carboxylic acid?
The optimal storage conditions are critical for maintaining the chemical integrity and purity of 4-bromo-5-nitrothiophene-2-carboxylic acid. Based on the compound's structure, which includes a nitro-aromatic system, a thiophene ring, and a carboxylic acid, the following conditions are recommended.
The thiophene ring system is generally stable.[1] However, the presence of the electron-withdrawing nitro group and the carboxylic acid function dictates the primary storage considerations. Safety Data Sheets for structurally similar compounds, such as 5-nitrothiophene-2-carboxylic acid and 4-bromothiophene-2-carboxylic acid, consistently recommend storage in a cool, dry, and well-ventilated place with the container tightly sealed.[2][3]
Table 1: Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
Reduces the rate of potential degradation reactions. Avoid freezing unless the compound is sealed tightly to prevent moisture ingress.
Atmosphere
Inert gas (Argon or Nitrogen)
Recommended for long-term storage to displace oxygen and moisture, minimizing oxidative degradation.
Light
Store in an amber or opaque vial
Nitro-aromatic compounds can be sensitive to light (photosensitive), which can catalyze degradation.
Container
Tightly sealed glass container
Prevents contamination from moisture and air. Glass is preferred for its inertness.
Q2: I've observed a color change in my sample from off-white/yellow to a darker brown. What does this indicate?
A progressive color change is a common visual indicator of compound degradation, particularly for nitro-aromatic compounds.[4] This darkening often suggests the formation of polymeric impurities or complex reaction byproducts resulting from slow decomposition.
Potential Causes:
Exposure to Light: Photodecomposition is a known degradation pathway for nitro-aromatics.[5]
Presence of Impurities: Contamination with bases, amines, or reducing agents can catalyze decomposition.[6] Aromatic nitro compounds can form shock-sensitive salts if contaminated with amines or bases.[7]
Elevated Temperatures: Storing the compound at room temperature or higher for extended periods can accelerate degradation.
If you observe a significant color change, it is crucial to re-qualify the material using an analytical technique like HPLC or NMR to assess its purity before use in a sensitive application.
Q3: What substances are incompatible with 4-bromo-5-nitrothiophene-2-carboxylic acid?
The reactivity of this compound is governed by its functional groups: the acidic carboxylic acid, the electrophilic nitro-thiophene ring, and the bromine substituent. Avoid contact with the following:
Strong Bases (e.g., NaOH, KOH, alkoxides): Will readily deprotonate the carboxylic acid in an exothermic reaction. Heating aromatic nitro-compounds under alkaline conditions should be avoided.[4]
Strong Oxidizing Agents (e.g., permanganates, chlorates, peroxides): The thiophene ring, while relatively stable, can be oxidized under harsh conditions.[4][6]
Strong Reducing Agents (e.g., metal hydrides, sodium hydrosulfite): These agents can reduce the nitro group to an amine or other reduced nitrogen species.[4] This is often an intended reaction in synthesis but is an incompatibility during storage.
Amines: Can act as bases and may also participate in nucleophilic aromatic substitution reactions.[6]
Troubleshooting Experimental Issues
Issue: Poor solubility in common organic solvents.
Symptom: The compound fails to dissolve completely in solvents like dichloromethane or ethyl acetate, even with heating.
Causality: The combination of the polar carboxylic acid and nitro groups, along with the relatively planar and rigid ring structure, can lead to strong intermolecular forces (hydrogen bonding, π-π stacking) in the crystal lattice. This high lattice energy can make dissolution difficult.
Troubleshooting Steps:
Solvent Selection: Try more polar, aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Use the minimum amount necessary for your reaction.
Gentle Heating: Warm the mixture gently (e.g., 40-50°C) to help overcome the lattice energy.
Sonication: Use an ultrasonic bath to aid in the dissolution process.
Conversion to a Salt or Ester: For reactions where the carboxylic acid proton is not required, converting the acid to its corresponding methyl or ethyl ester can significantly improve solubility in less polar organic solvents.
Issue: Unexpected side products in a reaction mixture.
Symptom: LC-MS or NMR analysis of a reaction shows unexpected byproducts, potentially with loss of the nitro group or bromine.
Causality: The nitro group makes the thiophene ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).
Workflow: Investigating Unexpected Reactivity
Caption: Decision workflow for troubleshooting side products.
Explanation: If your reaction contains nucleophiles (e.g., amines, thiols, alkoxides), they may displace either the bromine atom or the nitro group. This is especially true at elevated temperatures. Consider lowering the reaction temperature or protecting the carboxylic acid group, as its deprotonated (carboxylate) form can influence the ring's electronics.
Protocols
Protocol 1: Small-Scale Purity Re-assessment by HPLC
This protocol is designed as a quick quality control check if degradation is suspected.
Standard Preparation: Accurately weigh ~1 mg of 4-bromo-5-nitrothiophene-2-carboxylic acid and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) to create a 1 mg/mL stock solution.
Sample Preparation: Prepare a sample of the suspect material at the same concentration.
HPLC Conditions (General Purpose Reversed-Phase):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm and 310 nm (nitro-aromatics often have strong absorbance at multiple wavelengths).
Analysis: Inject equal volumes (e.g., 5 µL) of the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the sample chromatogram relative to the standard indicates degradation.
Protocol 2: Safe Handling and Spill Neutralization
Due to the hazards associated with aromatic nitro compounds, proper handling is essential.[5][8]
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[2]
Weighing: When weighing the solid, avoid creating dust. Use a micro-spatula and weigh onto creased weighing paper or directly into a tared vial.
Spill Management:
In case of a small, dry spill, do NOT sweep it up dry.
Gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[7]
Dampen the absorbent material with a solvent like ethanol to prevent dust from becoming airborne.[9]
Carefully scoop the mixture into a designated, labeled waste container.
Decontaminate the surface with a soap and water solution.[7]
Dispose of all waste according to your institution's hazardous waste guidelines.
References
AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Retrieved from [Link]
Hombo, T., et al. (2019). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. PMC. Retrieved from [Link]
International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]
Analytical methods for characterizing 4-bromo-5-nitrothiophene-2-carboxylic acid.
Analytical Characterization Guide: 4-Bromo-5-nitrothiophene-2-carboxylic Acid Executive Summary Characterizing 4-bromo-5-nitrothiophene-2-carboxylic acid presents a unique set of challenges due to its electron-deficient...
Characterizing 4-bromo-5-nitrothiophene-2-carboxylic acid presents a unique set of challenges due to its electron-deficient thiophene ring, potential for thermal decarboxylation, and the existence of regioisomers (e.g., 5-bromo-4-nitro isomers) that often co-elute during synthesis.
Part 1: Critical Quality Attributes (CQAs)
Before selecting methods, we must define what "quality" looks like for this intermediate.
Attribute
Specification Target
Preferred Analytical Method
Rationale
Identity
Unambiguous Structure
1H & 13C NMR
Distinguishes regioisomers (3-H vs 4-H positioning).
Purity
> 98.0% Area
HPLC-UV (Phenyl-Hexyl)
Separates des-bromo and regio-isomeric impurities better than C18.
Thermal Stability
> Process Temp
DSC
Nitro-thiophene acids are prone to decarboxylation; safety is paramount.
Halogen Content
Br confirmation
Mass Spectrometry (ESI-)
Confirms bromine isotope pattern (Br/Br).
Part 2: Structural Identification (The "Fingerprint")
Nuclear Magnetic Resonance (NMR)
The primary challenge is proving the bromine is at position 4 and the nitro at position 5, rather than the reverse.
Solvent Selection: Use DMSO-d6 . Thiophene carboxylic acids often aggregate in CDCl3, leading to broad peaks. DMSO disrupts these dimers, sharpening the carboxyl proton signal.
The Diagnostic Signal:
1H NMR: You will observe a singlet in the aromatic region (approx.[1] 7.8 – 8.2 ppm ).
Logic: In 4-bromo-5-nitrothiophene-2-carboxylic acid, position 3 is the only protonated ring carbon. If the product were the 3-bromo isomer, the proton would be at position 4, which typically resonates further upfield due to shielding differences, though 2D NMR (HMBC) is the definitive confirmation.
COOH Proton: Broad singlet at 13.0 – 14.0 ppm (exchangeable with D2O).
Mass Spectrometry (MS)
Ionization: Electrospray Ionization in Negative Mode (ESI-) is superior due to the acidic carboxylic proton.
Isotope Pattern: Look for the characteristic 1:1 doublet at [M-H]⁻ (m/z ~250 and 252) indicating the presence of a single bromine atom.
Workflow Diagram: Structural Confirmation
Caption: Logical workflow for confirming the regio-chemistry of the thiophene ring using 1H NMR.
Part 3: Purity Profiling (HPLC Method)
Standard C18 columns often fail to separate nitro-thiophene isomers due to their similar hydrophobicity. I recommend a Phenyl-Hexyl column, which utilizes
interactions to resolve the electron-deficient nitro-aromatic rings.[2]
Recommended Protocol
Parameter
Condition
Column
Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
Water + 0.1% Formic Acid (Maintains pH < pKa to keep acid protonated)
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
5% B to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 300 nm (Nitro group ) and 254 nm
Column Temp
30°C (Control is vital for reproducibility)
Why this works: The nitro group is highly electron-withdrawing. The Phenyl-Hexyl phase interacts differently with the 4-bromo-5-nitro vs. 5-bromo-4-nitro arrangements, often providing baseline separation where C18 shows a shoulder.
Part 4: Solid-State & Thermal Safety (DSC)
Warning: Nitro-thiophene carboxylic acids are prone to decarboxylation upon heating. This is a safety hazard during scale-up (drying).
Method: Differential Scanning Calorimetry (DSC).
Protocol: Heat from 40°C to 250°C at 10°C/min in a crimped but vented pan (to allow CO2 escape without bursting).
Expected Data:
Endotherm: Melting point (likely 140–150°C range, verify against specific batch).
Exotherm: Sharp decomposition peak immediately following or overlapping with melting.
Action: If the decomposition onset is within 20°C of the melting point, do not use melt-based purification techniques.
Part 5: Comparative Analysis of Methods
Feature
HPLC-UV (Phenyl-Hexyl)
1H NMR (DMSO-d6)
DSC
Primary Use
Quantitative Purity (%)
Structural Identity
Thermal Stability/Safety
Specificity
High (Resolves Isomers)
High (Absolute Structure)
Low (Physical transitions)
Sample Req.
< 1 mg
~5-10 mg
~2-5 mg
Limit of Detection
~0.05%
~1-2%
N/A
Key Advantage
Best for checking "cleanliness"
Best for proving "what it is"
Critical for safety
References
Separation of Nitro-Compounds: Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from .
NMR Chemical Shifts: Hans J. Reich. WinPLT NMR Data - Thiophene Derivatives. University of Wisconsin. Retrieved from .
Decarboxylation Mechanisms: Master Organic Chemistry. Decarboxylation of Carboxylic Acids. Retrieved from .
A Researcher's Guide to the Spectroscopic Analysis of 4-bromo-5-nitrothiophene-2-carboxylic acid: A Comparative ¹H and ¹³C NMR Study
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-5-nitrothiophene-2-carboxylic acid, a substituted heterocyclic compound of interest in synthetic chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-5-nitrothiophene-2-carboxylic acid, a substituted heterocyclic compound of interest in synthetic chemistry and drug development. Rather than merely presenting data, we will dissect the spectrum by comparing it to simpler thiophene derivatives, thereby illustrating the predictable and additive effects of substituents on chemical shifts. This approach serves as a practical framework for researchers to interpret the spectra of complex substituted aromatic systems.
The structural elucidation of novel compounds is the bedrock of chemical research. NMR spectroscopy remains the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of atoms. For a molecule like 4-bromo-5-nitrothiophene-2-carboxylic acid, with multiple competing electronic effects on a thiophene ring, a thorough understanding of its NMR spectrum is crucial for confirming its identity and purity.
Deciphering the Molecule: Substituent Effects on the Thiophene Ring
The ¹H and ¹³C NMR chemical shifts in aromatic systems are exquisitely sensitive to the electronic nature of substituents. The thiophene ring, an electron-rich aromatic heterocycle, is no exception. In 4-bromo-5-nitrothiophene-2-carboxylic acid, three distinct substituents modulate the electron density and, consequently, the magnetic environment of the remaining ring proton and all five carbons.
Carboxylic Acid (-COOH) at C2: This group is strongly electron-withdrawing through both inductive and resonance effects. It will significantly deshield the adjacent carbon (C2) and, to a lesser extent, other carbons in the ring. The acidic proton itself is expected to appear far downfield.[1]
Bromine (-Br) at C4: As a halogen, bromine is electronegative and exerts an electron-withdrawing inductive effect. However, it also possesses lone pairs that can be donated into the aromatic system via resonance, a +M effect. Generally, its influence on proton and carbon chemical shifts is additive.[2]
Nitro Group (-NO₂) at C5: The nitro group is one of the most powerful electron-withdrawing groups due to strong inductive and resonance effects (-I, -M). Its presence will cause a significant downfield shift (deshielding) for nearby protons and carbons, particularly the adjacent C5.
The sole proton on the thiophene ring is at the C3 position. Its chemical shift will be a composite of the effects of all three substituents, making its prediction a valuable exercise in understanding these competing influences.
Molecular Structure and Numbering
To facilitate discussion, the standard IUPAC numbering for the thiophene ring is used.
Caption: Structure and numbering of 4-bromo-5-nitrothiophene-2-carboxylic acid.
¹H NMR Spectral Analysis: A Comparative Approach
The molecule has only one aromatic proton (H3) and one carboxylic acid proton.
Compound
Position
¹H Chemical Shift (δ, ppm)
Rationale & Comparison
Thiophene
H2/H5
~7.35
Unsubstituted thiophene serves as our baseline.[3]
H3/H4
~7.10
3-Bromothiophene
H2
~7.40
The bromine atom deshields adjacent protons.
H5
~7.20
H4
~7.05
4-bromo-5-nitrothiophene-2-carboxylic acid
H3
~8.0 - 8.5 (Predicted)
H3 is ortho to the electron-withdrawing -COOH and -Br groups, and para to the strongly withdrawing -NO₂ group. This cumulative deshielding effect will shift it significantly downfield compared to simpler thiophenes. Aromatic protons in highly substituted, electron-poor rings often appear in this region.[4]
-COOH
>10 (Predicted)
The acidic proton of a carboxylic acid is typically found far downfield, often as a broad singlet, due to deshielding and hydrogen bonding.[1]
¹³C NMR Spectral Analysis: Assigning the Carbon Skeleton
The ¹³C NMR spectrum will show five distinct signals for the thiophene ring carbons and one for the carboxylic acid carbon. The assignment is based on the known substituent chemical shift (SCS) effects. Electron-withdrawing groups generally shift attached carbons (ipso-carbon) and ortho/para carbons downfield.[5]
Compound
Position
¹³C Chemical Shift (δ, ppm)
Rationale & Comparison
Thiophene
C2/C5
~125.6
Baseline chemical shifts for the parent heterocycle.
C3/C4
~127.3
4-bromo-5-nitrothiophene-2-carboxylic acid
C-COOH
~160 - 165 (Predicted)
Carboxylic acid carbons are characteristically found in this downfield region.[1]
C5
~150 - 155 (Predicted)
This carbon is directly attached to the strongly electron-withdrawing nitro group, leading to the most significant downfield shift among the ring carbons.
C2
~140 - 145 (Predicted)
Attached to the carboxylic acid group, this carbon is also strongly deshielded.
C4
~125 - 130 (Predicted)
The ipso-carbon attached to bromine. The effect of bromine is less pronounced than that of the nitro or carboxylic acid groups. Studies on bromothiophenes provide a basis for this estimation.[2]
C3
~135 - 140 (Predicted)
This is the only carbon bearing a proton. It is deshielded by the adjacent C2-COOH and C4-Br groups. Its chemical shift is expected to be further downfield than the C3 of unsubstituted thiophene.
Experimental Protocol for NMR Analysis
This section provides a robust, self-validating protocol for acquiring high-quality NMR data for the title compound.
Objective: To obtain ¹H and ¹³C{¹H} NMR spectra of 4-bromo-5-nitrothiophene-2-carboxylic acid for structural verification.
Solvent (DMSO-d₆): Carboxylic acids have limited solubility in less polar solvents like CDCl₃. DMSO-d₆ is an excellent polar, aprotic solvent that readily dissolves the sample. Crucially, it will also exchange with the acidic -COOH proton, which can be used as a confirmation technique (the -COOH peak will broaden or disappear upon D₂O addition). The residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) provides a convenient internal reference.
Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient for obtaining good signal-to-noise in a reasonable time, especially on a modern spectrometer.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 4-bromo-5-nitrothiophene-2-carboxylic acid directly into a clean, dry vial.
Add ~0.6 mL of DMSO-d₆ to the vial.
Gently sonicate or vortex the mixture for 1-2 minutes to ensure complete dissolution.
Transfer the clear solution into a 5 mm NMR tube using a pipette.
Spectrometer Setup & Calibration:
Insert the NMR tube into the spinner and place it in the spectrometer's magnet.
Lock the spectrometer on the deuterium signal from the DMSO-d₆.
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
Reference the spectra to the residual ¹H signal of DMSO-d₆ at 2.50 ppm or the ¹³C signal at 39.52 ppm.
¹H NMR Acquisition:
Set the spectral width to cover a range of -2 to 16 ppm to ensure the acidic proton is observed.
Use a standard 30° or 45° pulse angle.
Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T1 relaxation, ensuring quantitative integration.
Acquire 16 to 64 scans, depending on the sample concentration.
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
¹³C NMR Acquisition:
Use a proton-decoupled pulse program (e.g., zgpg30).
Set the spectral width to cover a range of 0 to 200 ppm.
Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus. The quaternary carbons may require more scans to be clearly visible.
Process the data with a line broadening of 1-2 Hz.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data acquisition.
Conclusion
The NMR spectral analysis of 4-bromo-5-nitrothiophene-2-carboxylic acid is a clear demonstration of fundamental structure-spectroscopy principles. The lone aromatic proton (H3) is predicted to be significantly deshielded, appearing far downfield due to the cumulative electron-withdrawing effects of the three substituents. Similarly, the carbon signals are spread over a wide range, with the carbons directly attached to the nitro (C5) and carboxylic acid (C2) groups being the most deshielded. By systematically comparing the expected shifts with those of simpler thiophene derivatives, researchers can confidently assign the spectrum and verify the structure of this highly functionalized heterocycle. The provided protocol offers a reliable method for obtaining high-quality data, ensuring accuracy and reproducibility in chemical synthesis and analysis.
References
Sone, T., Takahashi, K., & Fujieda, K. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Wiley.
Sone, T., & Takahashi, K. (2006). The Substituent Effects in Thiophene Compounds. II.
Musumarra, G. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Wiley Online Library.
Fujieda, K., Takahashi, K., & Sone, T. (2006). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Oxford Academic.
Satonaka, H. (1983). The substituent effects in thiophene compounds. I.
Gronowitz, S., & Jägersten, I. (2025). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS.
Takahashi, K., Sone, T., & Fujieda, K. (2006). Substituent Effects in Thiophene Compounds. I.
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.
(n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace.
Witanowski, M., Stefaniak, L., & Webb, G. A. (1967). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic. [Link]
(n.d.). Spectroscopy Tutorial: Aromatics. University of Colorado Boulder, Department of Chemistry.
(n.d.). The Aromatic Region. University of Calgary, Department of Chemistry.
Gable, K. (2022). ¹³C NMR Chemical Shifts.
(2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
The Thiophene Scaffold: A Privileged Structure in the Design of Potent Enzyme Inhibitors
A Comparative Guide to Structure-Activity Relationships The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" for its consi...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Structure-Activity Relationships
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" for its consistent appearance in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for a benzene ring make it a versatile scaffold in drug design.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-based inhibitors targeting three major enzyme classes: Protein Kinases, Histone Deacetylases (HDACs), and Carbonic Anhydrases (CAs), offering insights for researchers and drug development professionals.
The Versatility of the Thiophene Core
The thiophene moiety's utility in drug discovery stems from several key features:
Bioisosterism: Thiophene can often replace a phenyl group, maintaining or improving biological activity while potentially altering physicochemical properties like solubility and metabolic stability.[3][4]
Electronic Nature: The sulfur atom imparts a distinct electron-rich character, allowing for a range of chemical interactions with biological targets.
Synthetic Tractability: The thiophene ring is amenable to a variety of chemical modifications at multiple positions, facilitating the exploration of chemical space to optimize potency and selectivity.[1][5]
This guide will now delve into the specific SAR of thiophene-based inhibitors for distinct enzyme families, highlighting how modifications to the thiophene core and its substituents dictate inhibitory activity.
I. Thiophene-Based Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] Thiophene-based compounds have emerged as potent inhibitors of various kinases.
Core SAR Principles:
The general structure of many thiophene-based kinase inhibitors consists of a central thiophene ring, often with substituents at the 2-, 3-, and 5-positions that engage with the ATP-binding pocket of the kinase.
A critical aspect of the SAR for many thiophene-based kinase inhibitors is the presence of a hinge-binding motif, typically an amide or a similar hydrogen-bonding group, at the 2- or 3-position of the thiophene ring. This group forms crucial hydrogen bonds with the kinase's hinge region, a key interaction for potent inhibition. The substituents at other positions on the thiophene ring then explore other regions of the ATP-binding site to enhance potency and selectivity.
For instance, in a series of thiophene-3-carboxamide derivatives identified as dual inhibitors of c-Jun N-terminal kinase (JNK), the carboxamide moiety is crucial for activity, likely by interacting with the hinge region.[8]
Comparative Analysis of Thiophene-Based Kinase Inhibitors:
Compound Class
Target Kinase(s)
Key Structural Features & SAR Insights
IC50 Range
Reference(s)
Thienopyrroles & Pyrrolothienopyrimidines
VEGFR-2, AKT
Fused ring systems. Substitutions with small, electron-withdrawing groups on appended phenyl rings enhance activity. Compound 4c showed potent dual inhibition.
Logical Flow of Kinase Inhibition by Thiophene Derivatives
Caption: General SAR principles for thiophene-based kinase inhibitors.
II. Thiophene-Based Histone Deacetylase (HDAC) Inhibitors
HDACs are enzymes that play a critical role in gene expression regulation, and their inhibitors have shown significant promise as anticancer agents.[13][14] The general pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. Thiophene derivatives have been successfully incorporated into the linker and cap regions.
Core SAR Principles:
In the design of thiophene-based HDAC inhibitors, the thiophene ring often serves as a rigid linker or a key component of the cap group that interacts with the surface of the enzyme.
For a series of thiophene-based hydroxamate derivatives, the thiophene ring was part of a bis-substituted aromatic amide structure that constituted the cap group.[13] The study found that these compounds exhibited potent antiproliferative and antimigrated activities, with compound 10h showing excellent in vivo antitumor effects.[13][14] Another study on benzo[b]thienyl hydroxamic acids found that substitution at the C6-position of the benzo[b]thiophene core with a three-atom spacer yielded optimal HDAC1 inhibition.[15]
Comparative Analysis of Thiophene-Based HDAC Inhibitors:
Compound Class
Key Structural Features & SAR Insights
IC50 Range (HDAC1)
Reference(s)
Thiophene-based Hydroxamates
Bis-substituted aromatic amide cap group containing a thiophene ring. Compound 10h showed improved drug-like properties.
Pharmacophore Model for Thiophene-Based HDAC Inhibitors
Caption: Pharmacophore model for thiophene-based HDAC inhibitors.
III. Thiophene-Based Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used in the treatment of glaucoma, edema, and other conditions.[17] The sulfonamide group is the classic zinc-binding motif for CA inhibitors, and thiophene-sulfonamides are a well-established class of potent inhibitors.
Core SAR Principles:
The primary scaffold for thiophene-based CA inhibitors is a thiophene ring directly substituted with a sulfonamide group (-SO2NH2). This sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme. The SAR is then dictated by the substitutions at other positions on the thiophene ring.
Studies have shown that 4-substituted thiophene-2-sulfonamides possess nanomolar-level potency for inhibiting human carbonic anhydrase II.[18] Further derivatization of the thiophene ring can modulate the physicochemical properties of the inhibitors, such as solubility, which is crucial for topical administration in the treatment of glaucoma.[19] For instance, the development of dorzolamide, a clinically used antiglaucoma agent, was based on a thieno-thiopyran ring system.[17]
Comparative Analysis of Thiophene-Based CA Inhibitors:
Compound Class
Target Isozyme(s)
Key Structural Features & SAR Insights
Kᵢ Range
Reference(s)
Thiophene-based Sulfonamides
hCA-I, hCA-II
The sulfonamide and thiophene moieties are crucial for inhibition. These compounds were found to be noncompetitive inhibitors.
Caption: Experimental workflow for evaluating thiophene-based CA inhibitors.
Experimental Protocols
Protocol 1: In Vitro Radiometric Protein Kinase Assay
This protocol provides a general guideline for determining the in vitro activity of a protein kinase and the potency of thiophene-based inhibitors using a radiometric filter-binding assay.[22]
Materials:
Recombinant protein kinase
Kinase-specific peptide substrate
Thiophene-based inhibitor stock solution (in DMSO)
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
Dithiothreitol (DTT)
[γ-³²P]ATP
Stop Solution (e.g., 75 mM phosphoric acid)
P81 phosphocellulose paper
Scintillation counter
Procedure:
Prepare a kinase reaction mixture containing Kinase Assay Buffer, DTT, recombinant kinase, and the peptide substrate.
Add varying concentrations of the thiophene-based inhibitor or vehicle (DMSO) to the reaction mixture.
Pre-incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding [γ-³²P]ATP.
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
Stop the reaction by adding the Stop Solution.
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
Wash the P81 paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Fluorometric HDAC Activity Assay
This protocol describes a method for measuring HDAC activity and its inhibition by thiophene-based compounds using a fluorometric assay.[23][24]
Materials:
Nuclear extract or purified HDAC enzyme
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
Dilute test samples (e.g., 10-50 µg of nuclear extract) to a final volume of 85 µl with ddH₂O in each well of a 96-well plate. For a positive control, use HeLa nuclear extract. For a negative control, use a known HDAC inhibitor like Trichostatin A.
Add 10 µl of 10X HDAC Assay Buffer to each well.
Add varying concentrations of the thiophene-based inhibitor or vehicle (DMSO).
Add 5 µl of the HDAC Fluorometric Substrate to each well and mix thoroughly.
Incubate the plate at 37°C for 30 minutes.
Stop the reaction by adding 10 µl of Lysine Developer and mix well.
Incubate the plate at 37°C for another 30 minutes.
Read the fluorescence in a plate reader (Ex/Em = 350-380/440-460 nm).
Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The thiophene scaffold continues to be a highly valuable and versatile platform in the design and development of potent and selective enzyme inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications of the thiophene core and its substituents can be rationally employed to optimize inhibitory activity against diverse enzyme targets, including protein kinases, HDACs, and carbonic anhydrases. The provided experimental protocols offer a starting point for the in vitro evaluation of novel thiophene-based inhibitors, facilitating the ongoing quest for new therapeutic agents.
References
Joshi, H., Upadhyay, P., Rane, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.[1][2]
Ismail, M. M., Kamel, M. M., Mohamed, G. F., & Faggal, S. I. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217–7231.[25][26][27]
Wang, Y., Chen, H., Zhang, Y., et al. (2020). Synthesis and biological evaluation of thiophene-based hydroxamate derivatives as HDACis with antitumor activities. Future Medicinal Chemistry, 12(8), 655–672.[13][14]
Li, W. Z., Xi, H. Z., Wang, Y. J., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Bioorganic & Medicinal Chemistry, 49, 116441.[28]
Khan, I., & Ibrar, A. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Journal name, if available].[29]
Steliou, K., & Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e58.[23]
Bielia, A., et al. (2007). Benzo[b]thiophene-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4509-4513.[15]
Kim, Y., & Gherezghiher, T. (2013). Thiophene-Core Estrogen Receptor Ligands Having Superagonist Activity. Journal of Medicinal Chemistry, 56(8), 3465-3478.[30]
Lobera, M., et al. (2021). HDAC Inhibition Assays. Bio-protocol, 11(12), e4045.[31]
Singh, P., & Kaur, M. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1696-1715.[6]
BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes. BenchChem.[32]
Wünsch, B., et al. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[28]annulene-scaffold. RSC Medicinal Chemistry, 9(1), 108-117.[3]
Kamal, A., et al. (2019). Thiophene-based derivatives as anticancer agents: An overview on decade's work. European Journal of Medicinal Chemistry, 182, 111634.[7]
Güven, G., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1631-1639.[20]
El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.[12]
Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.[4]
BenchChem. (2025). Application Notes and Protocols for Protein Kinase CK2 Inhibitors in Kinase Activity Assays. BenchChem.[22]
Sharma, K., & Kumar, R. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. [Journal name, if available].[5]
de Vocht, M. L., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(8), 2841-2853.[8]
He, Y., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3567.[9]
Belyntsev, M., et al. (2009). Thiophene and thiazole substituted trifluoroethanone derivatives as histone deacetylase (hdac) inhibitors. Google Patents.[16]
Lanning, M. E., et al. (2009). Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding. Bioorganic & Medicinal Chemistry Letters, 19(6), 1774-1778.[10][11]
Hartman, G. D., et al. (1992). 4-substituted Thiophene- And furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831.[18]
Hoffman, J. M., et al. (1989). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 32(4), 850-854.[21]
Maresca, A., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155.[19]
HPLC-MS analysis for purity assessment of 4-bromo-5-nitrothiophene-2-carboxylic acid.
An In-Depth Guide to the Purity Assessment of 4-bromo-5-nitrothiophene-2-carboxylic acid: A Comparative Analysis of HPLC-MS and HPTLC Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the lands...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Purity Assessment of 4-bromo-5-nitrothiophene-2-carboxylic acid: A Comparative Analysis of HPLC-MS and HPTLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-bromo-5-nitrothiophene-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a thiophene ring substituted with electron-withdrawing nitro and bromo groups, as well as a carboxylic acid moiety, makes it a versatile but complex intermediate.
The presence of impurities, which can arise from starting materials, byproducts of side reactions, or degradation, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, employing a robust, sensitive, and specific analytical methodology for purity assessment is mandated by regulatory bodies and is essential for quality control.[1][2]
This guide, designed for researchers, analytical scientists, and drug development professionals, provides an in-depth exploration of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the definitive purity analysis of 4-bromo-5-nitrothiophene-2-carboxylic acid. We will explain the rationale behind the method development, provide a detailed experimental protocol, and objectively compare its performance against a viable alternative: High-Performance Thin-Layer Chromatography (HPTLC).
The Primary Analytical Choice: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC is a powerhouse in pharmaceutical analysis, renowned for its high resolution and quantitative accuracy in separating non-volatile and thermally sensitive compounds.[3][4] When coupled with a mass spectrometer, the technique is elevated, providing not just retention time data but also mass-to-charge (m/z) information. This dual-detection capability is invaluable for purity analysis as it allows for the unequivocal identification of the main compound and the characterization of unknown impurities based on their mass.
For a molecule like 4-bromo-5-nitrothiophene-2-carboxylic acid, HPLC-MS is particularly advantageous. The carboxylic acid group is readily ionizable, making it highly suitable for Electrospray Ionization (ESI), a soft ionization technique that typically keeps the parent molecule intact. Furthermore, the presence of a bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in a characteristic M+2 peak in the mass spectrum that serves as a powerful confirmation tool.[5][6]
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be robust and compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[7][8]
Caption: Workflow for HPLC-MS Purity Assessment.
Preparation of Mobile Phases and Diluent:
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. Rationale: The acidifier ensures the carboxylic acid moiety is protonated, leading to consistent retention on a reversed-phase column and promoting efficient deprotonation in the ESI source.[9]
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good peak shape and elution strength for a wide range of compounds.
Diluent: Acetonitrile/Water (50:50, v/v). Rationale: This composition ensures the solubility of the analyte while being compatible with the initial mobile phase conditions to prevent peak distortion.
Standard and Sample Preparation:
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 4-bromo-5-nitrothiophene-2-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter (e.g., PTFE) to remove particulates and protect the HPLC system.
Chromatographic and Mass Spectrometric Conditions:
Parameter
Setting
Rationale
HPLC System
Standard HPLC or UHPLC System
Provides the necessary pressure and flow control for high-resolution separation.[4]
Column
C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
A C18 stationary phase offers excellent retention for moderately polar compounds like the target analyte. The smaller particle size enhances separation efficiency.
Column Temperature
40 °C
Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column, ensuring efficient separation while being compatible with the MS interface.
Injection Volume
2 µL
A small volume minimizes the potential for column overloading, especially with a high-concentration sample.
UV Detector Wavelength
254 nm
A common wavelength for aromatic compounds, providing good sensitivity for the thiophene ring system.
Gradient Elution
0-1 min: 20% B; 1-10 min: 20% to 90% B; 10-12 min: 90% B; 12.1-15 min: 20% B (Re-equilibration)
A gradient is essential for eluting potential impurities with a wide range of polarities and ensuring the main peak is sharp and well-resolved.[10]
MS System
Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Provides the necessary mass accuracy and resolution for identification.
Ionization Source
Electrospray Ionization (ESI), Negative Mode
ESI is ideal for polar, ionizable molecules. Negative mode is chosen to detect the deprotonated carboxylate ion [M-H]⁻, which is highly stable and provides a strong signal.[11][12]
Scan Range
100 - 500 m/z
This range comfortably covers the expected mass of the analyte (MW: 236.045) and potential impurities or fragments.
Key Ions to Monitor
m/z 233.9 & 235.9
These correspond to the [M-H]⁻ ions for the ⁷⁹Br and ⁸¹Br isotopes, respectively. Observing this doublet in a ~1:1 ratio is definitive confirmation of the analyte's identity.[6]
Data Analysis and Purity Calculation:
Identification: The main peak is identified by comparing its retention time (RT) with that of the reference standard and confirming the presence of the characteristic m/z doublet at 233.9/235.9.
Purity Assessment: Purity is calculated using the area percent method from the UV chromatogram. The area of the main peak is divided by the total area of all integrated peaks and multiplied by 100.
Impurity Characterization: Any additional peaks are considered impurities. Their mass spectra are analyzed to propose potential structures. For instance, the loss of the nitro group (NO₂) or bromine could be observed in the fragmentation pattern.[13]
Comparative Analysis: HPLC-MS vs. HPTLC
While HPLC-MS is a gold-standard technique, it is valuable to compare it with other methods used for impurity profiling. High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers high sample throughput and is an excellent tool for qualitative and quantitative analysis.[14][15]
HPTLC provides improved resolution and sensitivity compared to traditional TLC. Multiple samples can be analyzed simultaneously on a single plate, making it efficient for screening. Quantitative analysis is achieved by densitometric scanning of the separated spots.[16]
Below is a comparative summary of the two techniques for this specific application, based on typical performance characteristics.
Performance Parameter
HPLC-MS
HPTLC
Remarks
Specificity
Very High
High
HPLC-MS provides dual confirmation via retention time and mass-to-charge ratio, including isotopic pattern, offering unparalleled specificity. HPTLC relies on Rf value and spectral data from the densitometer.
Sensitivity (LOD)
~ 1-10 ng/mL
~ 50-100 ng/spot
HPLC-MS is generally more sensitive, capable of detecting trace-level impurities that might be missed by HPTLC.[17]
Throughput
Moderate
High
HPTLC allows for the parallel analysis of many samples on a single plate, making it faster for screening large batches.[14]
Quantitative Precision (%RSD)
< 1.0%
< 2.0%
Both techniques offer excellent precision, but HPLC typically provides slightly better reproducibility for quantitative measurements.[7]
Impurity Identification
Excellent
Limited
HPLC-MS can provide the exact mass of an unknown impurity, which is the first step in structural elucidation. HPTLC can only indicate the presence of an impurity at a certain Rf.
Solvent Consumption
Moderate
Low
HPTLC uses significantly less solvent per sample compared to a typical HPLC run, making it a more "green" or eco-friendly alternative.[16]
Cost (Instrument/Run)
High / Moderate
Moderate / Low
The initial investment and maintenance for an HPLC-MS system are substantially higher than for an HPTLC setup.
Conclusion: Selecting the Right Tool for the Job
For the definitive purity assessment of a critical pharmaceutical intermediate like 4-bromo-5-nitrothiophene-2-carboxylic acid, HPLC-MS stands out as the superior technique . Its combination of high-resolution separation and specific mass detection provides an unmatched level of confidence in both the identity of the main component and the detection and characterization of potential impurities. The ability to confirm the presence of bromine through its isotopic pattern and to obtain the exact mass of unknown peaks is invaluable for process control and regulatory submissions.
High-Performance Thin-Layer Chromatography serves as a powerful complementary or screening tool . Its high throughput and low solvent consumption make it an excellent choice for routine in-process controls, raw material screening, or stability studies where a large number of samples need to be analyzed quickly and cost-effectively.[15]
Ultimately, the choice of method depends on the specific requirements of the analysis. For final release testing, method validation, and in-depth impurity profiling, the specificity and sensitivity of HPLC-MS are indispensable.[7][17] For routine quality control where speed and cost are major factors, HPTLC presents a robust and efficient alternative. A well-equipped analytical laboratory would ideally leverage both techniques to ensure the comprehensive quality control of pharmaceutical intermediates.
References
Steps for HPLC Method Validation - Pharmaguideline . (2024). Pharmaguideline. Available at: [Link]
Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment . (2020). PubMed. Available at: [Link]
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . (2024). Zenodo. Available at: [Link]
Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals . (n.d.). ResearchGate. Available at: [Link]
New Method Development by HPLC and Validation as per ICH Guidelines . (2020). Acta Scientific. Available at: [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . (2021). LCGC International. Available at: [Link]
Derivatives and Synthesis of Heterocyclic Compound: Thiophene . (n.d.). Open Access Journals. Available at: [Link]
Impurity Profiling and its Significance Active Pharmaceutical Ingredients . (2025). Preprints.org. Available at: [Link]
A Review on Analytical Method Validation as Per ICH Guidelines and Protocols . (2025). Preprints.org. Available at: [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . (2025). Preprints.org. Available at: [Link]
GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L . (2025). ResearchGate. Available at: [Link]
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry . (2021). ACS Publications. Available at: [Link]
Top 5 Methods of Assessing Chemical Purity . (n.d.). Moravek, Inc. Available at: [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . (2024). alwsci.com. Available at: [Link]
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . (n.d.). IJRAR.org. Available at: [Link]
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) . (n.d.). EPA. Available at: [Link]
An Alternative Method to Isolate Pharmaceutical Intermediates . (2010). ACS Publications. Available at: [Link]
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns . (2009). Loughborough University Research Repository. Available at: [Link]
Analysis of Thiophene in Benzene by GC-FPD . (n.d.). Shimadzu. Available at: [Link]
Thiophene . (n.d.). NIST WebBook. Available at: [Link]
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote . (n.d.). MicroSolv Technology Corporation. Available at: [Link]
Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) . (n.d.). Waters Corporation. Available at: [Link]
WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. (n.d.). Google Patents.
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides . (2007). Wiley Online Library. Available at: [Link]
Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry . (2019). PubMed. Available at: [Link]
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS . (2025). ResearchGate. Available at: [Link]
Mass spectrometry of halogen-containing organic compounds . (2025). ResearchGate. Available at: [Link]
Reliable methods for the determination of aliphatic and phenolic compounds in complex matrices such as black liquors . (2024). Journal of Chromatography B. Available at: [Link]
Mass Spectrometry . (n.d.). MSU Chemistry. Available at: [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . (2017). American Pharmaceutical Review. Available at: [Link]
Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma . (2025). PubMed. Available at: [Link]
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices . (2025). MDPI. Available at: [Link]
DFT and computational studies on the electronic properties of thiophene derivatives.
Executive Summary Thiophene derivatives represent the backbone of modern organic electronics, serving as critical components in Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and conductive polym...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiophene derivatives represent the backbone of modern organic electronics, serving as critical components in Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and conductive polymers.[1] For researchers in drug discovery and materials science, accurately predicting the electronic structure—specifically the HOMO-LUMO gap (
) and excitation energies—is paramount.
This guide objectively compares the performance of standard Density Functional Theory (DFT) methodologies against modern alternatives. It moves beyond the "default" B3LYP approach, demonstrating why range-separated functionals are the superior choice for conjugated thiophene systems due to their handling of long-range charge transfer and self-interaction errors.
Part 1: Methodological Comparison (The Engine)
The choice of functional is the single most critical variable in your computational workflow. While B3LYP is the historical standard, it frequently fails in extended conjugated systems.
1.1 The "Legacy" vs. "Modern" Standard
In thiophene chains (oligothiophenes), the delocalization of
-electrons creates a system where standard hybrid functionals (like B3LYP) overestimate the delocalization, leading to an artificially low band gap.
Feature
B3LYP (Global Hybrid)
CAM-B3LYP / B97X-D (Range-Separated)
Exchange Interaction
Fixed (20% Hartree-Fock)
Variable (Increases with distance)
Long-Chain Accuracy
Poor. Underestimates as chain length () increases.
High. Corrects asymptotic behavior of potential.
Charge Transfer (CT)
Fails to describe CT states (Ghost states).
Accurately models CT excitations.
Dispersion Forces
No (requires -D3 correction).
Yes (B97X-D includes dispersion).
Computational Cost
Low/Standard.
Moderate (slightly higher integration grid req).
1.2 Performance Benchmark Data
The following data summarizes the deviation from experimental UV-Vis absorption maxima (
) for oligothiophenes.
Method/Basis Set
Mean Absolute Error (eV)
Tendency
Recommendation
B3LYP/6-31G(d)
0.40 - 0.60 eV
Red-shift (Over-stabilized)
Avoid for units.
PBE0/6-311G(d,p)
0.30 - 0.45 eV
Red-shift
Acceptable for small monomers.
CAM-B3LYP/6-311+G(d,p)
< 0.15 eV
Slight Blue-shift
Recommended for optical spectra.
B97X-D/def2-TZVP
< 0.10 eV
Highly Accurate
Gold Standard for structure & optics.
Key Insight: For thiophene-based drug candidates or materials,
B97X-D provides the best balance of geometry (due to dispersion corrections for -stacking) and electronic property prediction [1, 5].
Part 2: Validated Computational Protocol
To ensure reproducibility and trustworthiness, follow this self-validating workflow. This protocol minimizes the "garbage in, garbage out" risk associated with conformational isomers in flexible thiophene chains.
2.1 The Workflow Diagram
The following diagram outlines the decision logic and execution steps for a high-fidelity study.
Caption: Figure 1. Optimized computational workflow for thiophene derivatives. Note the explicit conformational search step, critical for flexible alkyl-substituted thiophenes.
2.2 Detailed Protocol Steps
Conformational Sampling: Thiophene derivatives often possess alkyl side chains for solubility. Do not optimize a single arbitrary drawing. Use a force field (MMFF94) to find the global minimum conformer before starting DFT.
Ground State Optimization:
Functional:
B97X-D (Includes dispersion, critical for S-S interactions).
Basis Set: 6-31G(d) is sufficient for geometry; 6-311+G(d,p) for final energies.
Validation: Ensure no imaginary frequencies (NImag=0).
Solvent: Use IEF-PCM or SMD models. Note: Gas-phase calculations will overestimate the gap compared to experiment. Common solvent: Dichloromethane (
).
States: Calculate at least 10 excited states (nstates=10) to capture high-energy transitions beyond the HOMO
LUMO ().
Part 3: Structural Design & Tuning Logic
When designing new derivatives, understanding how structural modifications alter the HOMO-LUMO gap is essential. This section correlates chemical modification with electronic outcome.
3.1 Tuning Mechanisms
Planarization: Fusing rings (e.g., thienothiophene) locks the structure, increasing
-conjugation and lowering the band gap [4].
Donor-Acceptor (D-A) Approach: Coupling electron-rich thiophenes with electron-deficient units (e.g., benzothiadiazole) creates a "push-pull" effect, drastically reducing
and enhancing intramolecular charge transfer [2].
3.2 Structure-Property Logic Flow
Caption: Figure 2. Strategic structural modifications for band-gap engineering in thiophene derivatives.
Part 4: Data Interpretation Guide
When analyzing your output, look for these specific markers to validate your results against the "Core Requirements" of drug/material viability.
HOMO Energy: Correlates with oxidation potential. If HOMO is too high (> -5.0 eV), the material may be air-unstable (prone to oxidation).
LUMO Energy: Correlates with electron affinity. For n-type transport, a deeper LUMO (< -3.5 eV) is preferred.
Oscillator Strength (
): A dimensionless quantity representing the probability of absorption.
: Forbidden/Weak transition (Dark state).
: Strong absorption (Ideal for OPV/Sensors).
Warning: If B3LYP predicts a dark state as bright, or vice versa, verify with CAM-B3LYP [3].
References
Benchmarking DFT Functionals for Thiophene/Tellurophene Helicenes
Source: National Institutes of Health (PMC)
URL:[Link]
DFT Study of Electronic and Optical Properties of Small Oligothiophenes
Source: Orbital: The Electronic Journal of Chemistry
URL:[3][Link]
Assessing the Performance of DFT Functionals for Excited-State Properties
Source: Journal of Physical Chemistry A (ACS)
URL:[Link][5]
DFT calculations on conjugated organic molecules based on thienothiophene
Source: E3S Web of Conferences
URL:[Link]
Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds
Source: Journal of Chemical Theory and Computation (ACS/NIH)
URL:[Link]
Comparative Guide: Antimicrobial Efficacy of Novel Thiophene Derivatives
This guide serves as a technical dossier for researchers evaluating novel thiophene-based antimicrobial agents. It synthesizes recent experimental data to benchmark specific thiophene subclasses against standard antibiot...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical dossier for researchers evaluating novel thiophene-based antimicrobial agents. It synthesizes recent experimental data to benchmark specific thiophene subclasses against standard antibiotics and structural alternatives.
Executive Technical Summary
Thiophene rings (C₄H₄S) function as versatile bioisosteres for phenyl groups in medicinal chemistry, offering enhanced lipophilicity and distinct electronic properties that facilitate transmembrane transport. Recent structural activity relationship (SAR) studies indicate that functionalizing the thiophene core—specifically with sulfonamides , chalcones , or metal complexes —can potentiate efficacy against multidrug-resistant (MDR) Gram-negative bacteria (e.g., A. baumannii, E. coli) and fungal pathogens.
This guide compares three primary thiophene subclasses, analyzing their Minimum Inhibitory Concentration (MIC) values, mechanisms of action, and experimental validation protocols.[1]
Comparative Efficacy Analysis
The following analysis benchmarks novel thiophene derivatives against standard regimens (Ampicillin, Ciprofloxacin, Chloramphenicol).
Class A: Thiophene-Sulfonamide Hybrids
Mechanism: Dual inhibition of Dihydropteroate synthase (DHPS) and Dihydrofolate reductase (DHFR), disrupting folate biosynthesis.
Performance: Hybrids incorporating thienopyrimidine scaffolds show superior efficacy against S. aureus compared to sulfadiazine alone.[2]
Key Data Point: Compound 12ii (cyclohexathienopyrimidine-sulfadiazine) demonstrated an MIC of 125 µg/mL against S. aureus, outperforming the reference sulfadiazine (250 µg/mL) in head-to-head assays.
Class B: Thiophene-Chalcone & Pyrazoline Derivatives [3]
Mechanism: Disruption of the bacterial cell membrane and inhibition of DNA gyrase (GyrB subunit).
Performance: Chalcone derivatives often exhibit moderate activity, but their cyclized pyrazoline analogues show significantly enhanced bactericidal effects.
Key Data Point: Thiophene-pyrazoline derivatives have recorded MIC values as low as 0.47 µM against specific pathogens, surpassing standard Chloramphenicol in potency against tested Gram-negative strains.
Class C: Thiophene-Metal Complexes (Schiff Bases)
Mechanism: Chelation theory suggests that metal complexation reduces the polarity of the metal ion (via ligand orbital overlap), increasing the lipophilicity of the complex. This facilitates penetration through the lipid bilayer of the bacterial cell wall.
Performance: Zn(II) and Cu(II) complexes of thiophene-derived Schiff bases frequently exhibit higher antimicrobial activity than the free ligand.
Key Data Point: Zn(II) complexes have demonstrated MIC values in the range of 18.42–39.91 µg/mL against E. coli, showing >80% inhibition rates where free ligands showed <50%.
Quantitative Data Summary
Table 1: Comparative MIC Values of Thiophene Subclasses vs. Standards
Compound Class
Target Organism
MIC Range (µg/mL)
Reference Standard
Standard MIC (µg/mL)
Efficacy Ratio (Compound/Std)
Thiophene-Sulfonamide (12ii)
S. aureus (Gram+)
125
Sulfadiazine
250
2.0x (Superior)
Thiophene-Pyrazoline
E. coli (Gram-)
0.2 - 16
Chloramphenicol
4 - 8
>4.0x (Superior)
Thiophene-Zn(II) Complex
E. coli (Gram-)
18.4 - 39.9
Free Ligand
>100
~5.0x (Enhanced)
Thiophene-Benzamide (AGR1)
A. baumannii (Col-R)
16 - 32
Colistin
128 (Resistant)
Significant Re-sensitization
Mechanistic Visualization
Understanding the multi-target approach of these compounds is critical for drug design. The diagram below illustrates the dual-action pathway of Thiophene-Chalcone hybrids.
Figure 1: Dual-action mechanism of Thiophene-Chalcone derivatives targeting membrane integrity and DNA Gyrase.
Validated Experimental Protocols
To ensure reproducibility when testing thiophene derivatives (which often suffer from solubility issues), use the following modified protocols.
Standard broth microdilution often yields false negatives for thiophenes due to precipitation.
Stock Preparation: Dissolve the thiophene derivative in 100% DMSO to a concentration of 10 mg/mL.
Intermediate Dilution: Dilute the stock 1:10 in Mueller-Hinton Broth (MHB) containing 0.02% Tween-80 . The surfactant prevents micro-precipitation upon contact with the aqueous media.
Inoculum: Adjust bacterial culture to 5 x 10⁵ CFU/mL (0.5 McFarland standard).
Plate Setup: Add 100 µL of compound dilution series to 96-well plates. Add 100 µL of inoculum.
Controls: Include a "Solvent Control" (MHB + DMSO + Tween-80) to ensure the surfactant/solvent mix is not inhibitory.
Incubation: 37°C for 24 hours.
Readout: Add 30 µL of Resazurin (0.015%) . Incubate for 2-4 hours. A shift from blue to pink indicates viable growth.
Protocol B: Time-Kill Kinetics Workflow
Essential for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Figure 2: Step-by-step workflow for Time-Kill Kinetics assay to determine bactericidal efficacy.
References
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI.
[Link]
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
[Link]
Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. MDPI.
[Link]
Full article: Antimicrobial metal-based thiophene derived compounds. Taylor & Francis.
[Link]
Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PubMed Central.
[Link]
Alternative synthetic routes to 4-bromo-5-nitrothiophene-2-carboxylic acid.
Executive Summary & Strategic Analysis 4-Bromo-5-nitrothiophene-2-carboxylic acid (CAS 864075-31-0) is a critical scaffold in the synthesis of antibacterial agents, kinase inhibitors, and advanced agrochemicals. Its stru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
4-Bromo-5-nitrothiophene-2-carboxylic acid (CAS 864075-31-0) is a critical scaffold in the synthesis of antibacterial agents, kinase inhibitors, and advanced agrochemicals. Its structural core—a trisubstituted thiophene ring—presents a classic "push-pull" electronic challenge. The presence of a strongly electron-withdrawing nitro group (
) and a carboxylic acid () alongside a deactivating halogen () creates a highly deactivated system.
For the process chemist, the synthesis of this molecule is not merely about bond formation but about regiocontrol and safety management . The thiophene ring is electron-rich, but the introduction of high-energy nitro groups requires rigorous thermal control to prevent oxidative ring degradation (explosive decomposition).
This guide evaluates three distinct synthetic pathways, ranking them by scalability, safety, and impurity profile.
Pathway Overview
Feature
Route A: Direct Nitration (Acid)
Route B: Aldehyde Oxidation
Route C: Ester Nitration (Stepwise)
Starting Material
4-Bromothiophene-2-carboxylic acid
4-Bromothiophene-2-carbaldehyde
Methyl 4-bromothiophene-2-carboxylate
Step Count
1 (Direct)
2 (Nitration Oxidation)
3 (Esterification Nitration Hydrolysis)
Atom Economy
High
Moderate
Low
Safety Profile
Moderate (Exothermic nitration)
High (Milder oxidation step)
High (Stable intermediates)
Purification
Crystallization (Difficult if tars form)
Crystallization/Chromatography
Distillation/Crystallization (Superior)
Scalability
Best for <100g
Best for Lab Scale (<10g)
Best for Kilo Scale (>1kg)
Detailed Synthetic Protocols
Route A: Direct Nitration of 4-Bromothiophene-2-Carboxylic Acid
The Industrial Workhorse Route
This route leverages the directing effects of the substituents. The C2-COOH is a meta-director (deactivating), and the C4-Br is an ortho/para-director. In the thiophene system, the
-position (C5) is naturally more reactive than the -position. With C2 blocked, C5 is the only available -site, and it is activated by the ortho-bromine. Thus, regioselectivity is naturally high ().
Mechanism & Logic
The reaction proceeds via an electrophilic aromatic substitution (
). The challenge is the solubility of the starting acid in the nitrating media and preventing decarboxylation at elevated temperatures.
Figure 1: Mechanistic pathway for direct nitration.
Experimental Protocol
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Cool the system to 0°C using an ice/salt bath.
Dissolution: Charge concentrated
(100 mL) and add 4-bromothiophene-2-carboxylic acid (20.7 g, 100 mmol) portion-wise. Stir until fully dissolved. Note: The solution may darken slightly.
Nitration: Prepare a mixture of fuming
(1.2 eq, 7.6 g) and concentrated (20 mL). Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 10°C .
Critical Control Point: Thiophenes are prone to oxidative ring opening (explosive) if the temperature spikes. Do not exceed 10°C.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC or TLC (MeOH/DCM 1:9).
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.[1]
Isolation: Filter the solid, wash with cold water (
) until the filtrate is neutral pH. Recrystallize from Ethanol/Water (8:2) to yield off-white needles.
Yield: 75-85%
Purity: >97% (HPLC)
Route B: Oxidation of 4-Bromo-5-Nitrothiophene-2-Carbaldehyde
The "Mild Conditions" Route
If the carboxylic acid substrate in Route A suffers from decarboxylation or solubility issues, the aldehyde precursor is a superior alternative. Aldehydes are easier to nitrate than free acids due to better solubility in organic nitrating agents (e.g., Acetyl Nitrate).
Workflow Logic
Nitration: Convert 4-bromothiophene-2-carbaldehyde to the 5-nitro derivative.
Pinnick Oxidation: Selectively oxidize the aldehyde to the carboxylic acid without affecting the nitro or bromo groups.
Figure 2: Two-step sequence via the aldehyde intermediate.
Route C: Nitration of Methyl 4-Bromothiophene-2-Carboxylate
The "Purification-First" Route
Nitrating the ester rather than the free acid often results in a cleaner reaction profile. Esters are more soluble in organic solvents and less prone to hydrogen-bonding induced aggregation. This route is preferred for Large Scale (>1 kg) production where purification by distillation or melt-crystallization is desired.
Protocol Summary
Esterification: Reflux 4-bromothiophene-2-carboxylic acid in MeOH with catalytic
. (Quant. Yield).
Nitration: Treat the methyl ester with
at 0°C. The ester group directs meta (to C4/C5), reinforcing the position 5 selectivity.
Validating the Mechanism of Action for Biologically Active Thiophene Derivatives: A Comparative Guide
Executive Summary Thiophene derivatives represent a cornerstone of modern medicinal chemistry, serving as versatile bioisosteres for phenyl rings.[1][2][3] Their electron-rich sulfur atom and unique geometry often confer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiophene derivatives represent a cornerstone of modern medicinal chemistry, serving as versatile bioisosteres for phenyl rings.[1][2][3] Their electron-rich sulfur atom and unique geometry often confer improved metabolic stability and binding affinity compared to their benzene counterparts.[2] However, validating the Mechanism of Action (MoA) for novel thiophene scaffolds requires rigorous benchmarking against established pharmacophores.
This guide provides a technical framework for validating thiophene-based candidates, specifically focusing on Kinase Inhibition (Oncology) and Cyclooxygenase Inhibition (Inflammation) . We contrast the performance of novel thiophene derivatives against clinical standards (Gefitinib and Celecoxib) to illustrate superior or equipotent profiles validated through rigorous experimental protocols.
Part 1: Comparative Performance Analysis
Case Study A: Dual EGFR/HER2 Inhibition in Oncology
Context: The thiophene scaffold is frequently employed to overcome resistance mechanisms associated with quinazoline-based inhibitors like Gefitinib. The incorporation of a thiophene moiety (e.g., thieno[2,3-d]pyrimidine or tetrahydrobenzo[b]thiophene) can alter the binding mode in the ATP-binding pocket, potentially evading steric clashes caused by mutations like T790M.
Comparative Data: Thiophene-based Compound 21a vs. Gefitinib
The following data compares a novel thiophene derivative (Compound 21a ) against the first-generation EGFR inhibitor Gefitinib .
Metric
Thiophene Derivative (Cmpd 21a)
Standard (Gefitinib)
Interpretation
EGFR Enzyme IC₅₀
0.47 nM
1.9 nM
Thiophene derivative shows 4x higher potency in cell-free kinase assays.
HER2 Enzyme IC₅₀
0.14 nM
>100 nM
Thiophene scaffold confers dual-inhibition capability absent in the standard.
H1299 Cell Viability (IC₅₀)
12.5 nM
~40,000 nM (40 µM)
Superior cellular permeability and efficacy in resistant cell lines.
Binding Mode
H-bond via Thiophene S
N1 of Quinazoline
The sulfur atom acts as an additional H-bond acceptor, stabilizing the complex.
Data Source: Synthesized from comparative studies on thieno[2,3-d]triazine derivatives [1, 5].
Case Study B: Selective COX-2 Inhibition in Inflammation
Context: Bioisosteric replacement of the central phenyl ring in Coxibs with thiophene aims to improve COX-2 selectivity and reduce cardiovascular risks.
Comparative Data: Thiophene-based Compound 27 vs. Celecoxib
Here we analyze a 2,3-diaryl-1,3-thiazolidine-4-one derivative (Compound 27 ) incorporating a thiophene pharmacophore.
Identical selectivity profile for COX-2 over COX-1.
Lipophilicity (LogP)
3.2
3.5
Slightly lower lipophilicity may offer better oral bioavailability.
Data Source: Comparative analysis of diarylheterocycles [6, 7].
Part 2: Mechanism of Action (MoA) Validation Protocols
To claim a specific MoA, researchers must move beyond phenotypic observation (cell death) to molecular causality. The following protocols are designed to be self-validating systems.
Protocol 1: Target Engagement via Kinase Profiling (In Vitro)
Objective: Confirm that the thiophene derivative inhibits the catalytic activity of the specific target kinase (e.g., EGFR) and define its selectivity profile.
Reagent Preparation:
Enzyme: Recombinant human EGFR (intracellular domain).
Substrate: Poly(Glu,Tyr) 4:1 peptide.
Tracer: ³³P-ATP or fluorescently labeled ATP (for FRET assays).
Assay Setup:
Prepare a 10-point dilution series of the Thiophene candidate and Gefitinib (Control) in DMSO.
Incubate compound with EGFR enzyme in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA) for 30 minutes at Room Temperature (RT). Rationale: Allows for potential slow-binding kinetics typical of some thiophene inhibitors.
Reaction Initiation:
Add ATP (at K_m concentration) and substrate.
Incubate for 40 minutes at RT.
Detection & Validation:
Stop reaction with phosphoric acid.
Measure incorporated radioactivity or fluorescence signal.
Self-Validation Step: The assay must include a "No Enzyme" control (background) and a "No Inhibitor" control (100% activity). Z-factor must be > 0.5.
Protocol 2: Pathway Confirmation via Western Blotting
Objective: Prove that the observed cell death is due to the inhibition of the specific signaling pathway (e.g., EGFR
AKT/ERK), not general toxicity.
Cell Treatment:
Seed H1299 cells (EGFR+).
Treat with Thiophene candidate at 1x, 5x, and 10x IC₅₀ for 6 hours.
Induction Control: Stimulate cells with EGF (100 ng/mL) for 15 minutes prior to lysis to ensure pathway activation.
Lysis & Separation:
Lyse cells in RIPA buffer containing phosphatase inhibitors (Na₃VO₄, NaF). Critical: Prevents dephosphorylation during lysis.
Valid MoA: Dose-dependent decrease in p-EGFR and downstream p-AKT/p-ERK without a change in total EGFR/AKT/ERK levels.
Invalid MoA: If p-EGFR remains unchanged but cells die, the mechanism is off-target (e.g., membrane disruption).
Part 3: Visualizations
EGFR Signaling Pathway & Thiophene Intervention
This diagram illustrates the specific intervention point of Thiophene derivatives within the EGFR signaling cascade, contrasting it with downstream effectors.
Caption: Mechanism of Action: Thiophene derivatives competitively inhibit ATP binding at the EGFR kinase domain, halting downstream RAS/RAF/MEK and PI3K/AKT signaling cascades.
Experimental Workflow for MoA Validation
A logical flow from computational prediction to biological confirmation.
Caption: Step-by-step validation workflow ensuring that phenotypic activity (cell death) correlates with the predicted molecular mechanism.
References
Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules. (2020).[5] [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. (2023). [Link]
Target Identification and Validation in Drug Discovery. Chemspace. (2025). [Link]
Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold. ResearchGate. (2020). [Link]
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. (2011). [Link]
Celecoxib analogues with fused thiophene scaffolds and varied COX-2 activity. ResearchGate. (2023). [Link][6]